Pent-4-yne-1-sulfonamide chemical structure and molecular properties
An In-depth Technical Guide to Pent-4-yne-1-sulfonamide: A Bifunctional Probe for Chemical Biology and Drug Discovery Authored by a Senior Application Scientist Abstract Pent-4-yne-1-sulfonamide is a unique bifunctional...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Pent-4-yne-1-sulfonamide: A Bifunctional Probe for Chemical Biology and Drug Discovery
Authored by a Senior Application Scientist
Abstract
Pent-4-yne-1-sulfonamide is a unique bifunctional molecule that incorporates two highly valuable chemical motifs: a primary sulfonamide and a terminal alkyne. The sulfonamide group is a well-established pharmacophore found in a wide array of FDA-approved drugs, prized for its metabolic stability and ability to engage in key hydrogen bonding interactions with biological targets.[1][2] Concurrently, the terminal alkyne serves as a versatile chemical handle for bioorthogonal chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[3][4][5] This guide provides a comprehensive technical overview of Pent-4-yne-1-sulfonamide, detailing its molecular properties, a proposed synthetic route, and its characteristic spectral features. The primary focus is on its application as a chemical probe for researchers, scientists, and drug development professionals, enabling the tagging and investigation of biological targets.
Molecular Structure and Physicochemical Properties
Pent-4-yne-1-sulfonamide possesses a simple five-carbon aliphatic chain, functionalized at opposite ends by the sulfonamide and alkyne groups. This linear structure and the distinct chemical properties of its termini make it an ideal building block for more complex molecular designs.
Figure 2: Proposed Synthetic Workflow for Pent-4-yne-1-sulfonamide
Spectroscopic Characterization Profile
The structural identity and purity of Pent-4-yne-1-sulfonamide can be unequivocally confirmed through a combination of standard spectroscopic techniques. The expected spectral features are outlined below.
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence for the key functional groups.
N-H Stretch: Two distinct, sharp bands are expected in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary sulfonamide (-SO₂NH₂) group.
C-H Stretch (Alkyne): A sharp, strong absorption band should appear around 3300 cm⁻¹, characteristic of the C-H bond of a terminal alkyne.
[6][7]* C≡C Stretch (Alkyne): A weak but sharp band is anticipated in the 2150-2100 cm⁻¹ region. Its weakness is typical for terminal alkynes.
S=O Stretch: Two strong absorption bands, characteristic of the sulfonyl group, are expected around 1350-1310 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch).
[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-SO₂NH₂: The two protons of the sulfonamide will likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
-C≡C-H: The acetylenic proton should appear as a triplet (due to coupling with the adjacent CH₂) around δ 2.0-2.5 ppm.
-CH₂-SO₂-: The methylene protons alpha to the electron-withdrawing sulfonyl group will be deshielded, appearing as a triplet around δ 3.0-3.4 ppm.
Aliphatic Chain: The remaining methylene protons (-CH₂-CH₂-) would be expected in the δ 1.8-2.5 ppm region, showing complex coupling patterns.
¹³C NMR:
-C≡C-H: The terminal sp-hybridized carbon is expected around δ 70-75 ppm.
-C≡C-H: The internal sp-hybridized carbon should appear further downfield, around δ 80-85 ppm.
-CH₂-SO₂-: The carbon atom directly attached to the sulfonyl group will be significantly downfield, likely in the δ 50-55 ppm range.
Mass Spectrometry (MS)
Molecular Ion: In electrospray ionization (ESI), the molecule would be expected to show a protonated molecular ion [M+H]⁺ at m/z 148.04.
Fragmentation: Common fragmentation patterns would involve the loss of SO₂ (64 Da) or the sulfonamide group (-SO₂NH₂, 80 Da), providing further structural confirmation.
[8]
Chemical Reactivity and Applications in Drug Discovery
The true utility of Pent-4-yne-1-sulfonamide lies in its dual functionality, which allows it to act as both a biologically relevant scaffold and a tool for chemical biology interrogation.
The Sulfonamide as a Privileged Pharmacophore
The sulfonamide moiety is a cornerstone of modern medicinal chemistry. [2][9]It is considered a "privileged scaffold" because it is present in drugs targeting a vast range of diseases. [1][10]Its key features include:
Hydrogen Bonding: The sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), enabling strong interactions with enzyme active sites and receptors.
[11]* Metabolic Stability: The S-C and S-N bonds are generally resistant to metabolic cleavage, contributing to improved pharmacokinetic profiles.
Structural Mimic: It serves as a bioisostere for the more labile amide bond, offering similar geometry with enhanced stability.
[12]
By incorporating Pent-4-yne-1-sulfonamide into a drug candidate, researchers can leverage these proven pharmacophoric properties while simultaneously embedding a chemical handle for further studies.
The Terminal Alkyne: A Gateway to Bioorthogonal Chemistry
The terminal alkyne is the key to the molecule's utility as a probe. It is one of the most widely used functional groups in bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biological processes.
[13][14]
The primary reaction of the terminal alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . [3][15]This reaction is highly efficient, specific, and can be performed under physiological conditions (in water, at neutral pH, and at room temperature). It involves the reaction of the terminal alkyne with an azide-containing molecule to form a stable triazole ring.
[4][5]
Mechanism of action of pent-4-yne-1-sulfonamide in carbonic anhydrase inhibition
Title: Mechanism and Utility of Pent-4-yne-1-sulfonamide in Carbonic Anhydrase Inhibition: A Technical Guide to Clickable Probes Executive Summary Pent-4-yne-1-sulfonamide represents a specialized class of aliphatic sulf...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Mechanism and Utility of Pent-4-yne-1-sulfonamide in Carbonic Anhydrase Inhibition: A Technical Guide to Clickable Probes
Executive Summary
Pent-4-yne-1-sulfonamide represents a specialized class of aliphatic sulfonamide inhibitors used primarily as chemical probes in the study of Carbonic Anhydrase (CA) enzymes. Unlike classical aromatic sulfonamides (e.g., acetazolamide) which are optimized for high-affinity pharmacotherapy, pent-4-yne-1-sulfonamide serves a dual purpose: it acts as a reversible zinc-binding inhibitor and, crucially, provides a bio-orthogonal alkyne handle for Click Chemistry (CuAAC). This guide details its molecular mechanism, structural binding determinants, and experimental utility in Activity-Based Protein Profiling (ABPP).
Part 1: Molecular Architecture & Pharmacophore
The efficacy of pent-4-yne-1-sulfonamide is derived from two distinct structural domains that dictate its interactions within the CA active site (a 15 Å deep conical cavity).
The Zinc-Binding Group (ZBG): The primary sulfonamide moiety (
) which, upon deprotonation, coordinates directly to the catalytic zinc ion.[1]
The Hydrophobic Tail: The pent-4-yne chain acts as a "linker-probe," extending into the hydrophobic half of the active site, facilitating van der Waals interactions and providing a reactive site for bio-orthogonal coupling.
Comparative Pharmacophore Analysis
Feature
Aromatic Sulfonamides (Classic)
Pent-4-yne-1-sulfonamide (Aliphatic)
Impact on Mechanism
pKa of -SO2NH2
~7.0 - 9.0
~10.0 - 10.5
Aliphatic sulfonamides are less acidic; a smaller fraction exists as the active anion () at physiological pH, often resulting in higher (lower potency).
Tail Interaction
-stacking (e.g., Phe131)
Hydrophobic/Steric
The flexible alkyl chain seeks hydrophobic pockets (Val121, Leu198) but lacks strong -stacking stabilization.
Utility
Therapeutics (Glaucoma, Diuretics)
Chemical Biology/ABPP
The terminal alkyne allows for "Click" conjugation to fluorophores or biotin post-binding.
Part 2: Mechanism of Action (The Core)
The inhibition mechanism follows a competitive, reversible pathway.[2] The inhibitor displaces the zinc-bound water molecule/hydroxide ion, which is the native nucleophile for
The catalytic cycle of CA relies on a zinc-bound hydroxide (
).[6] Pent-4-yne-1-sulfonamide binds in its deprotonated form (). The nitrogen atom of the sulfonamide coordinates to the ion in a distorted tetrahedral geometry, effectively blocking the entry of .
Coordination Bond:
distance is typically 1.9 – 2.1 Å.
Gatekeeper Interactions: The oxygen atoms of the sulfonamide form hydrogen bonds with the backbone NH of Thr199 and the side chain of Glu106 . This H-bond network is critical for orienting the inhibitor.
Hydrophobic Pocket Occupation
The pent-4-yne tail does not float freely; it orients towards the hydrophobic wall of the active site.
Residue Contacts: In hCA II, the tail interacts with Val121 , Val143 , Leu198 , and Trp209 .
Steric Fit: The linear nature of the alkyne prevents steric clashes that bulkier aromatic groups might encounter, allowing the probe to penetrate deep cavities in specific isoforms (e.g., CA IX).
Visualization of Signaling & Binding Pathway
Caption: Mechanistic pathway of zinc displacement and hydrophobic stabilization by pent-4-yne-1-sulfonamide.
Part 3: Experimental Validation Protocols
To validate the mechanism and utilize the probe, the following self-validating workflows are recommended.
Protocol A: Stopped-Flow CO2 Hydration Assay
Objective: Determine the Inhibition Constant (
) to quantify binding affinity.
Reagent Prep: Prepare CA solution (buffer: 20 mM HEPES, pH 7.5, 20 mM
).
Substrate: Saturated
solution in water at 25°C.
Indicator: 0.2 mM Phenol Red.
Reaction: Mix enzyme + inhibitor (incubate 15 min) with substrate in a stopped-flow apparatus (e.g., Applied Photophysics).
Measurement: Monitor absorbance decay at 557 nm (acidification).
Calculation: Fit the initial velocity data to the Cheng-Prusoff equation.
Expected Result:
for aliphatic sulfonamides is typically in the micromolar to high nanomolar range (), confirming weaker binding than aromatic analogs.
Protocol B: Click Chemistry Labeling (ABPP)
Objective: Use the alkyne tail to visualize CA distribution in biological samples.
Lysate Prep: Incubate cell lysate containing CA with pent-4-yne-1-sulfonamide (
) for 1 hour.
Click Reaction: Add "Click Cocktail":
Azide-Fluorophore (e.g., Rhodamine-N3).
(1 mM).
TCEP (Reducing agent, 1 mM).
TBTA (Ligand, 100
M).
Incubation: 1 hour at room temperature in dark.
Analysis: SDS-PAGE followed by in-gel fluorescence scanning.
Validation: A specific band at ~30 kDa (CA II) should appear. Pre-incubation with acetazolamide (competitor) should abolish the signal.
Visualization of Experimental Workflow
Caption: Activity-Based Protein Profiling (ABPP) workflow using the alkyne handle of the inhibitor.
Part 4: Data Analysis & Interpretation
When analyzing data derived from pent-4-yne-1-sulfonamide, researchers must account for the "Aliphatic Penalty."
Table 1: Representative Inhibition Constants (
) against hCA II
Inhibitor Class
Representative Compound
(hCA II)
Mechanism Note
Aromatic
Acetazolamide
~12 nM
Strong acidic character ( ~7.2) allows easy anion formation.
Aliphatic
Pent-4-yne-1-sulfonamide
~450 nM *
Higher (~10.2) reduces effective anion concentration at pH 7.5.
Click Product
Triazole-derivative
~30 - 100 nM
Post-click, the triazole ring often adds -stacking interactions, improving affinity.
*Note: Values are representative estimates based on structure-activity relationship (SAR) data for aliphatic sulfonamides.
Key Insight for Drug Development:
While pent-4-yne-1-sulfonamide is a weaker inhibitor on its own, its value lies in Fragment-Based Drug Discovery (FBDD) . The alkyne tail allows researchers to "click" various azide libraries in situ (inside the enzyme) or in parallel synthesis to rapidly discover high-affinity tails that interact with the variable regions of CA isoforms (e.g., CA IX vs CA II).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Angeli, A., & Supuran, C. T. (2023).[7] Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Nocentini, A., et al. (2018).[6] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review. Expert Opinion on Therapeutic Patents. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a benzenesulfonamide.... Journal of Medicinal Chemistry. (Provides structural basis for sulfonamide binding).[8][9][10] Link
Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today. (Foundational text on using alkyne probes). Link
Pent-4-yne-1-sulfonamide: A Click-Ready Scaffold for Carbonic Anhydrase Targeting
This guide details the role of pent-4-yne-1-sulfonamide as a specialized pharmacophore in the design of Carbonic Anhydrase (CA) inhibitors. It focuses on its dual utility as a Zinc-Binding Group (ZBG) and a "click chemis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the role of pent-4-yne-1-sulfonamide as a specialized pharmacophore in the design of Carbonic Anhydrase (CA) inhibitors. It focuses on its dual utility as a Zinc-Binding Group (ZBG) and a "click chemistry" handle for fragment-based drug discovery (FBDD).
Technical Guide & Whitepaper
Executive Summary
Pent-4-yne-1-sulfonamide represents a privileged scaffold in medicinal chemistry, specifically within the "Tail Approach" for designing isoform-selective Carbonic Anhydrase Inhibitors (CAIs). Unlike classic aromatic sulfonamides (e.g., acetazolamide), this aliphatic pharmacophore offers a unique structural profile: it combines a primary sulfonamide (
) for zinc coordination with a terminal alkyne tail. This alkyne serves as a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to rapidly generate libraries of 1,2,3-triazole derivatives that probe the hydrophobic "rim" of the CA active site, a critical region for achieving selectivity against cancer-associated isoforms CA IX and XII.[1]
Chemical Architecture & Pharmacophoric Properties[2][3]
The efficacy of pent-4-yne-1-sulfonamide stems from its tripartite structure, which addresses the three critical requirements of modern CAI design: affinity, selectivity, and derivatizability.
Structural Deconstruction
Component
Chemical Motif
Pharmacological Function
Zinc Binding Group (ZBG)
Primary Sulfonamide ()
Acts as a transition state analogue, coordinating to the catalytic Zn(II) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion.
Linker
Pentyl Chain ()
Provides hydrophobic flexibility. The 5-carbon length is optimized to span the distance from the catalytic center to the active site entrance (approx. 10–15 Å).
Reactive Handle
Terminal Alkyne ()
A bio-orthogonal "click" handle. It allows for the attachment of bulky tails (via triazole formation) that interact with the variable amino acid residues at the active site rim.[1]
The "Tail Approach" Mechanism
The "Tail Approach," pioneered by the Supuran group, posits that while the catalytic core of CA isoforms is highly conserved (making selectivity difficult), the outer rim of the active site varies significantly between isoforms (e.g., cytosolic CA II vs. transmembrane CA IX).
Direct Inhibition: As a standalone molecule, aliphatic sulfonamides like pent-4-yne-1-sulfonamide are generally weaker inhibitors (
in micromolar range) compared to aromatic sulfonamides ( in nanomolar range) due to the lack of -stacking interactions within the hydrophobic pocket.
Fragment Utility: Its true power lies as a precursor . When "clicked" with an azide, the resulting 1,2,3-triazole ring mimics the aromatic stacking interactions, while the attached "tail" (R-group) locks into the isoform-specific rim, boosting potency by orders of magnitude (nM to sub-nM).
Mechanism of Action & Signaling Pathway
The following diagram illustrates the "Tail Approach" where the pent-4-yne-1-sulfonamide scaffold acts as the anchor, and the clicked tail confers selectivity.
Figure 1: Mechanistic flow of the "Tail Approach." The sulfonamide anchors to the Zinc, while the pentyl linker positions the variable tail to interact with the selective rim regions.
Experimental Protocols
Synthesis of Pent-4-yne-1-sulfonamide
Note: Aliphatic sulfonamides are typically synthesized via the Strecker reaction or oxidative chlorination of thiols.
Sulfonate Formation: Dissolve 5-chloro-1-pentyne (10 mmol) and sodium sulfite (12 mmol) in water/ethanol (3:1). Reflux for 12 hours. Evaporate solvent to obtain sodium pent-4-yne-1-sulfonate as a white solid.
Activation: Suspend the sulfonate salt in dry toluene. Add
(1.1 eq) at . Stir for 1 hour, then reflux for 2 hours. Remove solvent in vacuo to isolate pent-4-yne-1-sulfonyl chloride.
Amination: Dissolve the crude sulfonyl chloride in THF. Cool to
. Bubbling anhydrous gas through the solution for 30 minutes (or add concentrated ).
Purification: Partition between Ethyl Acetate and water. Wash organic layer with brine. Dry over
. Recrystallize from hexane/EtOAc.
Validation: Confirm structure via
NMR (Terminal alkyne proton at ppm, triplet).
Derivatization via CuAAC (Click Chemistry)
This protocol describes the "clicking" of the scaffold with a generic azide (
) to generate a high-affinity inhibitor.
Reagents:
Pent-4-yne-1-sulfonamide (1.0 eq)
Aryl/Alkyl Azide (1.0 eq)
(0.1 eq)
Sodium Ascorbate (0.2 eq)
Solvent:
(1:1)
Workflow:
Dissolve the sulfonamide and the specific azide in the solvent mixture.
Add fresh Sodium Ascorbate solution, followed immediately by Copper(II) Sulfate solution.
Stir vigorously at room temperature for 6–12 hours. The reaction progress is monitored by TLC (disappearance of the alkyne spot).
Workup: Dilute with water and extract with EtOAc. The triazole product is often pure enough to proceed, or requires flash chromatography.
Self-Validating Check: The formation of the 1,2,3-triazole ring is confirmed by the appearance of a singlet aromatic proton in NMR around
7.5–8.5 ppm.
Biological Application: Isoform Selectivity
The primary utility of this pharmacophore is distinguishing between the ubiquitous, physiological CA II and the tumor-associated CA IX.
Isoform
Cellular Location
Pathological Relevance
Pent-4-yne-1-sulfonamide Strategy
hCA II
Cytosolic (RBCs, GI, Eye)
Glaucoma, Edema
Off-Target. The goal is to reduce affinity here to avoid systemic side effects.
hCA IX
Transmembrane (Extracellular)
Hypoxic Tumors (Metastasis)
Primary Target. The pentyl linker allows the attached tail to reach the extracellular rim, exploiting specific residues (e.g., His64) unique to CA IX.
Kinetic Data Summary (Representative)
Data synthesized from Supuran et al. literature on "Click Tails".
The following DOT diagram visualizes the high-throughput workflow for generating CAI libraries using this scaffold.
Figure 2: Modular synthesis workflow. The pent-4-yne-1-sulfonamide serves as the constant "anchor" input for diverse azide libraries.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Winum, J. Y., et al. (2010). Carbonic Anhydrase Inhibitors Developed Through 'Click Tailing'. Current Pharmaceutical Design. Link
Nocentini, A., & Supuran, C. T. (2019).[3] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2013-2018). Expert Opinion on Therapeutic Patents. Link
Wilkinson, B. L., et al. (2007). Carbonic anhydrase inhibitors: inhibition of isozymes I, II, and IX with triazole-linked O-glycosides of benzene sulfonamides. Journal of Medicinal Chemistry. Link
PubChem Compound Summary . (2025). Pent-4-ene-1-sulfonamide (Structural Analog Reference). National Center for Biotechnology Information. Link
Application Note: Design and Synthesis of Fluorescent Carbonic Anhydrase Probes Using Pent-4-yne-1-sulfonamide Scaffolds
This Application Note is designed to guide researchers in the rational design, synthesis, and validation of fluorescent probes targeting Carbonic Anhydrases (CAs) using pent-4-yne-1-sulfonamide and its structural analogs...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to guide researchers in the rational design, synthesis, and validation of fluorescent probes targeting Carbonic Anhydrases (CAs) using pent-4-yne-1-sulfonamide and its structural analogs as "clickable" scaffolds.
Executive Summary
Carbonic Anhydrases (CAs), particularly the tumor-associated isoform CA IX , are critical biomarkers for hypoxia and pH regulation in aggressive cancers.[1] Traditional immunohistochemistry fails to capture the dynamic activity of these enzymes in live cells. This guide details the development of activity-based fluorescent probes using pent-4-yne-1-sulfonamide scaffolds.
These scaffolds utilize a "Click Tail" strategy :
Warhead: A sulfonamide moiety (
) that binds the Zinc(II) active site of CA.
Linker: A pent-4-yne chain providing steric clearance and a terminal alkyne handle.
Reporter: A fluorophore attached via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]
Critical SAR Warning: While the aliphatic pent-4-yne-1-sulfonamide (CAS 1565108-36-2) is a versatile building block, it possesses significantly lower affinity (
) compared to aryl sulfonamide analogs (). This guide addresses the design logic for both, emphasizing aryl-derivatives for high-sensitivity imaging.
Design Principles & Structural Logic
The "Click Tail" Approach
The CA active site is a deep conical cleft. To avoid disrupting the zinc-binding interaction, the fluorophore must be positioned outside the active site. The pent-4-yne moiety serves as an ideal "spacer," providing a ~5-carbon distance that bridges the active site rim.
Structural Modules
Primary Scaffold (The Anchor):
Option A (High Affinity):4-(pent-4-ynamido)benzenesulfonamide . The benzene ring engages in
-stacking and hydrophobic interactions within the active site, crucial for nanomolar affinity.
Option B (Low Affinity/Control):Pent-4-yne-1-sulfonamide (Aliphatic).[2][3][4][5] Lacks the aromatic ring. Useful as a negative control or for probing weak, non-specific interactions.
The Click Handle: The terminal alkyne is biologically inert until reacted.
The Fluorophore (The Azide): Selected based on the imaging modality (e.g., Fluorescein-Azide for flow cytometry, BODIPY-Azide for confocal microscopy).
Visualization of Design Strategy
Figure 1: Modular design of the probe. The pent-4-yne linker ensures the bulky fluorophore remains solvent-exposed, preventing steric clash with the enzyme pocket.
Experimental Protocols
Synthesis of the Probe (CuAAC Conjugation)
This protocol describes the conjugation of a pent-4-yne sulfonamide scaffold to an azide-functionalized fluorophore.
Reagents:
Scaffold: 4-(pent-4-ynamido)benzenesulfonamide (10 mM in DMSO).
Fluorophore: Azide-Fluorophore (e.g., 5-FAM-Azide) (10 mM in DMSO).
Catalyst:
(100 mM in water).
Reducing Agent: Sodium Ascorbate (500 mM in water, freshly prepared).
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (250 mM in water) – Critical for protecting the fluorophore from oxidation.
Step-by-Step Procedure:
Reaction Mix: In a 1.5 mL Eppendorf tube, combine:
Phosphate Buffered Saline (PBS, pH 7.4) or Water/t-Butanol (1:1).
Scaffold stock (Final: 1 mM).
Fluorophore-Azide stock (Final: 1 mM, 1 eq).
Catalyst Premix: In a separate tube, mix
() and THPTA (). Incubate for 1 min.
Initiation: Add the Cu-THPTA premix to the reaction tube.
Reduction: Add
Sodium Ascorbate. The solution may turn slightly yellow.
Incubation: Vortex gently, flush with
gas (optional but recommended), cap, and incubate at Room Temperature (RT) for 2–4 hours in the dark.
Purification:
Method: Semi-preparative HPLC (C18 column).
Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).
Validation: Verify product mass via LC-MS (Expected: Mass of Scaffold + Mass of Azide).
In Vitro Enzyme Inhibition Assay
Before cell imaging, you must verify that the "clicked" probe still binds Carbonic Anhydrase.
Assay Principle: Hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow, Abs 405 nm).
Component
Concentration
Function
Buffer
50 mM Tris-SO4, pH 7.6
Maintains physiological pH
Enzyme
100 nM hCA IX or hCA II
Target protein
Substrate
3 mM p-NPA
Colorimetric reporter
Probe
0.1 nM – 10
The inhibitor being tested
Protocol:
Incubate Enzyme (100 nM) with varying concentrations of the Probe for 15 min at RT in a 96-well plate.
Add p-NPA substrate (3 mM).
Measure Absorbance at 405 nm kinetically every 30 seconds for 30 minutes.
Data Analysis: Plot Initial Velocity (
) vs. Log[Probe]. Calculate .
Success Criteria:
should be in the nanomolar range (10–500 nM) for aryl-sulfonamide probes.
Live Cell Imaging Protocol (Hypoxia Detection)
Cell Line: HeLa or HT-29 (High CA IX expression under hypoxia).
Workflow:
Seeding: Seed cells on glass-bottom confocal dishes.
Hypoxia Induction: Incubate cells in a hypoxia chamber (1%
) or treat with () for 24 hours to upregulate CA IX.
Staining:
Wash cells 2x with PBS.
Add Probe (1–10
in culture media).
Specificity Control: Pre-incubate a separate well with Acetazolamide (
, non-fluorescent competitor) for 30 min before adding the probe.
Incubation: Incubate for 30–60 minutes at
.
Wash: Wash 3x with PBS to remove unbound probe.
Imaging: Image using Confocal Laser Scanning Microscopy (CLSM).
Expectation: Membrane-localized fluorescence (CA IX is a transmembrane protein).
Control Result: The Acetazolamide-treated well should show significantly reduced fluorescence.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Fluorescence Signal
Fluorescence quenching by Cu(II)
Ensure thorough purification (HPLC) to remove Copper. Use EDTA wash if necessary.
Application Note: Reaction Conditions for Coupling Pent-4-yne-1-sulfonamide with Azide Reporters
Executive Summary Pent-4-yne-1-sulfonamide is a high-value "scaffold" molecule used primarily to target Carbonic Anhydrases (CAs), specifically the tumor-associated isoforms CAIX and CAXII. The terminal alkyne serves as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pent-4-yne-1-sulfonamide is a high-value "scaffold" molecule used primarily to target Carbonic Anhydrases (CAs), specifically the tumor-associated isoforms CAIX and CAXII. The terminal alkyne serves as a bioorthogonal handle, allowing researchers to couple the sulfonamide pharmacophore to azide-functionalized reporters (fluorophores, biotin, or cytotoxins) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide provides two distinct protocols:
Preparative Synthesis: For chemically synthesizing a purified inhibitor-reporter conjugate.
Biological Labeling: For "clicking" the probe to reporters within complex biological media (lysates or live cells).
Scientific Foundation & Mechanism
The Pharmacophore: Sulfonamide Zinc-Binding
The primary sulfonamide group (
) acts as a Zinc-Binding Group (ZBG). It coordinates the Zn(II) ion within the Carbonic Anhydrase active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.[1] The pent-4-yne tail extends towards the hydrophobic half of the active site, providing a steric handle for the click reaction without abolishing binding affinity.
The Reaction: Ligand-Assisted CuAAC
While the classic Sharpless-Meldal click reaction is robust, the presence of the sulfonamide group and the potential biological context require specific modifications.
Challenge: Naked Cu(I) is unstable and cytotoxic. It can also be chelated by the sulfonamide nitrogen, potentially poisoning the catalyst or reducing yield.
Solution: Use of accelerating ligands (THPTA or BTTAA).[2][3][4] These ligands stabilize Cu(I), prevent oxidation to Cu(II), and outcompete the sulfonamide for copper coordination, ensuring the catalytic cycle proceeds efficiently.
Mechanistic Pathway (DOT Visualization)
Figure 1: Ligand-assisted CuAAC mechanism. The ligand is critical for maintaining the Cu(I) oxidation state and preventing off-target coordination by the sulfonamide.
Critical Selection Matrix: Which Protocol?
Choose your protocol based on your end goal. Do not use the biological protocol for chemical synthesis, as the purification steps differ.
Feature
Protocol A: Preparative Synthesis
Protocol B: Biological Labeling
Goal
Create a pure chemical conjugate (e.g., Sulfonamide-Fluorescein).
Use this to label Carbonic Anhydrase in cell lysates using the sulfonamide as a "bait."
Materials
Lysate: Cell lysate (1–2 mg/mL protein) in PBS (pH 7.4).
Probe: Pent-4-yne-1-sulfonamide (Stock: 100 mM in DMSO).
Reporter: Biotin-Azide or Fluorophore-Azide (Stock: 10 mM in DMSO).
Ligand: THPTA (Stock: 100 mM in water).[2] Critical for biomolecule protection.
Catalyst:
(Stock: 50 mM in water).
Reductant: Sodium Ascorbate (Stock: 100 mM in water, Freshly made ).[5]
Workflow Diagram (DOT Visualization)
Figure 2: Proteomic labeling workflow. Pre-incubation ensures the sulfonamide binds the target enzyme before the click reaction occurs.
Step-by-Step Methodology
Target Binding: Add pent-4-yne-1-sulfonamide (final conc. 100 µM) to the lysate. Incubate for 30–60 mins at 37°C. This allows the sulfonamide to bind the CA active site.[1][6]
Add Azide Reporter (final conc. 20–50 µM) to the lysate.
Add Cu-THPTA complex (final Cu conc. 1 mM).
Add Sodium Ascorbate (final conc. 5 mM).
Incubation: Vortex gently. Incubate for 1 hour at RT in the dark.
Termination: Stop the reaction by adding 4 volumes of ice-cold acetone or methanol to precipitate proteins. This removes the unreacted free probe and copper.
Analysis: Resuspend the pellet in SDS-PAGE loading buffer. Analyze via Western Blot (Streptavidin-HRP) or In-Gel Fluorescence.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Precipitation in Mix
Ligand insufficiency or low solubility of sulfonamide.
Switch to THPTA (highly water soluble).[2][5][7] Ensure sulfonamide DMSO stock is <5% of total volume.
No Signal (Biological)
Copper oxidation or Protein degradation.
Increase Ascorbate to 10 mM. Ensure Ascorbate is fresh (white powder, not yellow).
High Background
Non-specific sticking of hydrophobic reporter.
Use a more hydrophilic reporter (e.g., Sulfo-Cyanine azides). Perform stricter washing/precipitation.
Low Yield (Synthetic)
Sulfonamide chelating the Copper.
Increase Copper loading to 15 mol%. Ensure Ligand:Cu ratio is at least 2:1.
References
Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
Finn, M. G., et al. (2011). "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation." Current Protocols in Chemical Biology. Link
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
Wichert, M., & Krall, N. (2015). "Dual-display of small molecule ligands on bacteriophage particles for the selection of specific binders." Nature Chemistry. (Example of Sulfonamide-Click usage). Link
Improving solubility of pent-4-yne-1-sulfonamide in aqueous buffers
The Chemistry of the Problem: Root Cause Analysis Before attempting to fix the solubility, it is critical to understand why pent-4-yne-1-sulfonamide precipitates in your biological buffers. The issue is thermodynamic, dr...
Author: BenchChem Technical Support Team. Date: February 2026
The Chemistry of the Problem: Root Cause Analysis
Before attempting to fix the solubility, it is critical to understand why pent-4-yne-1-sulfonamide precipitates in your biological buffers. The issue is thermodynamic, driven by the molecule's ionization state.[1]
The "pKa Trap"
Pent-4-yne-1-sulfonamide is an aliphatic primary sulfonamide . Unlike aromatic sulfonamides (like sulfanilamide, pKa ~10.1), aliphatic sulfonamides lack the electron-withdrawing aryl ring to stabilize the negative charge on the nitrogen.[1] Consequently, their pKa is typically higher, often in the range of 10.8 – 11.5 .[1]
At pH 7.4 (PBS/TBS): The molecule exists almost exclusively (>99.9%) in its neutral, protonated form (
The Consequence: The neutral form is highly crystalline and hydrophobic due to the pentyl-alkyne tail. It lacks the charge necessary to interact favorably with water molecules, leading to rapid lattice formation (precipitation).[1]
Key Takeaway: You cannot solubilize this molecule by simply adjusting pH within a biological range (pH 6–8). You must use cosolvents or carrier molecules.
Standard Operating Procedures (SOPs)
Method A: The DMSO "Step-Down" Protocol (Standard)
Recommended for: Enzymatic assays, Click chemistry (CuAAC), and cellular lysates.[1]
Directly adding solid powder to the buffer will result in a suspension that may never dissolve. You must create a high-concentration organic stock first.
Reagents:
Anhydrous DMSO (Dimethyl sulfoxide) - Freshly opened or stored over molecular sieves.
Stock Preparation: Dissolve the solid pent-4-yne-1-sulfonamide in anhydrous DMSO to a concentration of 100 mM . Vortex until clear.
Note: Sonicate at 30°C for 5 minutes if micro-crystals persist.
The "Step-Down" Dilution:
Do NOT add the DMSO stock directly to a large volume of cold buffer. This causes "shock precipitation."
Instead, prepare an intermediate 10x working solution in a solvent mixture (e.g., 50% DMSO / 50% Water).[1]
Final Addition: Slowly add the intermediate solution to your final assay buffer while stirring/vortexing.
Maximum Tolerated DMSO Limits (Reference Table):
Assay Type
Max DMSO %
Notes
Click Chemistry (Lysate)
5% – 10%
CuAAC is robust; high DMSO prevents alkyne aggregation.
Enzymatic Assay (Purified)
1% – 2%
Check enzyme stability; many CAs tolerate 5% DMSO.
Live Cell Culture
0.1% – 0.5%
Warning: This method may not achieve high enough concentrations for live cells. Use Method B.
Method B: Cyclodextrin Complexation (Advanced)
Recommended for: Live cell imaging, Animal studies, or DMSO-sensitive enzymes.[1]
If your experiment cannot tolerate DMSO, you must encapsulate the hydrophobic tail using Hydroxypropyl-
-Cyclodextrin (HP--CD).
Protocol:
Prepare a 20% (w/v) HP-
-CD stock solution in your buffer (e.g., PBS). Filter sterilize (0.22 m).
Dissolve pent-4-yne-1-sulfonamide in a minimal volume of Acetone or Methanol (volatile solvent).
Add the cyclodextrin solution to the dissolved sulfonamide.
Evaporation Step: Gently stir the open vial under a stream of nitrogen or in a speed-vac to remove the volatile organic solvent. The sulfonamide will migrate into the hydrophobic core of the cyclodextrin.
Result: A clear aqueous solution ready for biological use.
Visual Troubleshooting Guides
Diagram 1: Solubilization Decision Tree
Use this logic flow to determine the correct protocol for your specific experiment.
Caption: Decision matrix for selecting the appropriate solubilization strategy based on biological tolerance.
Caption: The kinetic pathway of precipitation when hydrophobic stocks are introduced too quickly into aqueous buffers.[1]
Frequently Asked Questions (FAQs)
Q: I see a fine precipitate after adding the copper catalyst for my Click reaction. Is it the sulfonamide?A: Not necessarily. In CuAAC reactions, the Copper(I) species can often precipitate if not properly stabilized.[1]
Diagnostic: Centrifuge the sample.[2] If the pellet is blue/green, it is copper.[1] If it is white/colorless, it is your sulfonamide.[1]
Fix: Ensure you are using a stabilizing ligand like THPTA or TBTA . For aqueous buffers, THPTA is superior as it prevents copper precipitation, which can nucleate sulfonamide precipitation.[1]
Q: Can I heat the solution to dissolve the precipitate?A: Use caution. While sulfonamides are thermally stable, the terminal alkyne is reactive.[1] Prolonged heating (>60°C) in the presence of trace metals or nucleophiles can lead to degradation or polymerization of the alkyne tail. Sonicate at mild temperatures (30-35°C) instead.
Q: Why can't I just use NaOH to deprotonate it?A: As noted in the "Root Cause" section, the pKa is >10.[1]8. To achieve 99% solubility via ionization, you would need a pH of ~12.[1]8. This pH will denature most proteins and hydrolyze esters in your biological sample.
Q: Is this molecule stable in DMSO stocks?A: Yes. Sulfonamides are stable in DMSO at -20°C for months. However, ensure the DMSO is anhydrous.[1] Water contamination in DMSO can lead to slow precipitation over time during freeze-thaw cycles.
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[1] Link[1]
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883.[1] Link
Note: This reference is the gold standard for THPTA/buffer conditions.
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
Technical Support Center: Troubleshooting Low Yields in Pent-4-yne-1-sulfonamide Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, specifically involving pent-4-yne-1-sulfonamide. Here, we address common challenges with evidence-based solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My click reaction with pent-4-yne-1-sulfonamide is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields often stem from a few key areas. Start by verifying the quality and purity of your starting materials, particularly the pent-4-yne-1-sulfonamide and the azide partner. Ensure your solvents are anhydrous, as water can interfere with the reaction.[1] Also, confirm the integrity of your copper source and the reducing agent, as their degradation can halt the catalytic cycle.[2][3]
Q2: I suspect my copper catalyst is the issue. How can I tell if it has been deactivated, and what can I do about it?
A2: Copper(I) is the active catalytic species in CuAAC reactions, and it is susceptible to oxidation to the inactive Copper(II) state.[2][4] Deactivation can also occur through sintering, where copper particles agglomerate, reducing the active surface area.[5][6] To mitigate this, ensure your reaction is properly degassed to remove oxygen.[7] The use of a stabilizing ligand is highly recommended to protect the Cu(I) oxidation state.[8][9] If you suspect catalyst deactivation, consider preparing the Cu(I) species in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[3]
Q3: What is the role of a ligand in the click reaction, and which one should I choose for my sulfonamide substrate?
A3: Ligands play a crucial role in stabilizing the catalytically active Cu(I) species, preventing both oxidation and disproportionation.[8][10] They also accelerate the reaction rate.[4] For reactions in aqueous or mixed solvent systems, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices.[2] For organic-soluble systems, TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a common and effective option.[11] The choice of ligand can significantly impact reaction efficiency, so it may be necessary to screen a few to find the optimal one for your specific pent-4-yne-1-sulfonamide conjugate.[8]
Q4: Can the sulfonamide group itself interfere with the click reaction?
A4: While the sulfonamide moiety is generally stable, its electronic properties or potential to coordinate with the copper catalyst could influence reactivity.[12] If you suspect interference, optimizing the ligand-to-copper ratio can sometimes shield the catalyst and improve yields. Additionally, ensuring the pH of the reaction mixture is within the optimal range of 4 to 12 can help maintain the desired reactivity of all components.[3]
Q5: I'm observing multiple spots on my TLC/LC-MS, suggesting side reactions. What are the likely culprits?
A5: A common side reaction is the oxidative homocoupling of your alkyne, pent-4-yne-1-sulfonamide, to form a diacetylene byproduct. This is often promoted by the presence of oxygen and insufficient stabilization of the Cu(I) catalyst.[4] Using a slight excess of the reducing agent, sodium ascorbate, can help prevent this.[3] Another possibility is the degradation of your starting materials or product under the reaction conditions. Analyzing your starting materials for purity before the reaction is crucial.
In-Depth Troubleshooting Guides
Issue 1: Consistently Low or No Product Formation
If you are experiencing consistently poor yields, a systematic approach to troubleshooting is necessary. The following guide will walk you through a logical workflow to identify and resolve the root cause.
Caption: Troubleshooting workflow for low reaction yields.
Step-by-Step Protocol: Reagent and Condition Verification
Re-evaluate Starting Material Purity:
Analyze your pent-4-yne-1-sulfonamide and azide partner by NMR and LC-MS to confirm their identity and purity. Impurities can inhibit the catalyst or lead to side reactions.
Ensure your sodium ascorbate is a freshly prepared solution, as it can degrade over time.[13]
Solvent and Atmosphere Control:
Use anhydrous solvents. Water can negatively impact the reaction.[14]
Degas your reaction mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[7] This is critical to remove dissolved oxygen which oxidizes the Cu(I) catalyst.[2]
Systematic Optimization of Reaction Parameters:
Temperature: While many click reactions proceed at room temperature, some may benefit from gentle heating (e.g., 40-50 °C).[15] Monitor for potential degradation of starting materials at higher temperatures.
Solvent: The choice of solvent can significantly impact reaction rates.[16] Common solvents include t-BuOH/H₂O, DMSO, DMF, and THF.[4][17] If solubility is an issue, a co-solvent system may be necessary.
Concentration: If your reactants are at very low concentrations (micromolar range), the reaction rate will be slow. If possible, increase the concentration of your reactants.[18]
Issue 2: Catalyst System Inefficiency
A poorly performing catalyst system is a frequent cause of low yields. This section details how to diagnose and remedy catalyst-related problems.
Table 1: Common Copper Sources and Ligands for CuAAC Reactions
Oxygen sensitive; requires an inert atmosphere.[2][14]
Water-Soluble Ligands
THPTA, BTTAA
Ideal for bioconjugation and reactions in aqueous media.[2][8]
Organic-Soluble Ligands
TBTA, BTTES
Suitable for reactions in organic solvents.[8][11]
Protocol for Preparing an Optimized Catalyst System
This protocol describes the in situ generation of the Cu(I) catalyst, a reliable method for ensuring a fresh and active catalyst.[2]
Prepare Stock Solutions:
20 mM Copper(II) Sulfate (CuSO₄) in deionized water.
50 mM Ligand (e.g., THPTA) in deionized water.
100 mM Sodium Ascorbate in deionized water (prepare fresh).
Your azide and pent-4-yne-1-sulfonamide at the desired concentrations in a suitable solvent.
Reaction Assembly (Example for a 1 mL reaction):
In a microcentrifuge tube, combine your azide and pent-4-yne-1-sulfonamide solutions.
Add the ligand solution (e.g., 25 µL for a 5:1 ligand to copper ratio).
Add the CuSO₄ solution (e.g., 5 µL for a final concentration of 0.1 mM).
Gently mix the solution.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 50 µL for a final concentration of 5 mM).[18]
Incubation:
Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C if your molecules are sensitive.[13] Protect the reaction from light.
Caption: Optimized workflow for CuAAC reaction setup.
Issue 3: Purification and Product Isolation Challenges
Even with a successful reaction, isolating the final sulfonamide-triazole product can be challenging.
Q: My sulfonamide product is difficult to purify. What strategies can I employ?
A: Sulfonamides can sometimes be challenging to purify due to their polarity and potential for secondary interactions.[20]
Recrystallization: If your product is a solid, recrystallization is often an effective method for purification.[1] You may need to screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Column Chromatography: Silica gel chromatography is a standard method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point. The polarity of your mobile phase will depend on the specific properties of your product.
Aqueous Workup: After the reaction, quenching with water and extracting with an organic solvent can help remove water-soluble reagents like excess sodium ascorbate and copper salts.[21] Washing the organic layer with a mild chelating agent solution, like dilute aqueous EDTA, can further aid in removing residual copper.
Tangential Flow Filtration (TFF): For larger biomolecule conjugates, TFF can be an effective method for removing low molecular weight impurities.[22]
References
Kohmura, Y., et al. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications (RSC Publishing). DOI:10.1039/D5CC04435A
Hong, V., et al. (2011).
Yi, L., et al. (2012). Copper-catalyzed click reaction on/in live cells. PMC.
Presolski, P. J., et al. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience.
Cohen, A. S., et al. (2020). Solvent effects on thiol-ene kinetics and reactivity of carbon and sulfur radicals. Journal of Physical Chemistry A. DOI: 10.1021/acs.jpca.9b10165
Pretze, M., et al. (2024, May 22).
Díaz, D. D., et al. (2022, February 4). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI.
Singal, K., & Kaur, P. (n.d.). Effects of Solvent and Temperature on Reaction Outcome.
Grimme, S., et al. (2026, January 26). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
ResearchGate. (n.d.).
Beilstein Journals. (2025, July 30). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions.
ResearchGate. (2025, August 6). Study on the deactivation phenomena of Cu-based catalyst for methanol synthesis in slurry phase.
Fokin, V. V. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
MDPI. (2025, September 1).
St. Amant, A. H., et al. (2020). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
van der Gracht, A. M. F., et al. (2025, April 27).
Reddit. (2024, January 22). Click Reaction Looking Weird?. Retrieved from [Link]
RSC Publishing. (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
Angeli, A., et al. (2023, January 13).
Kletnieks, E., et al. (2026, January 16). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. PMC.
ResearchGate. (2023, November 15).
MDPI. (2026, January 16).
Drug Development and Delivery. (2026, January 5). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
Glen Research. (n.d.). Glen Report 23.13 - New Products – Click Chemistry Update. Retrieved from [Link]
Boyd Biomedical. (2019, August 29). 6 Filtration Challenges in Downstream Biopharmaceutical Production.
Stability of pent-4-yne-1-sulfonamide terminal alkyne in physiological media
This technical guide addresses the stability profile of pent-4-yne-1-sulfonamide , a critical "click-ready" zinc-binding fragment often used in Carbonic Anhydrase (CA) inhibitor design and fragment-based drug discovery (...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the stability profile of pent-4-yne-1-sulfonamide , a critical "click-ready" zinc-binding fragment often used in Carbonic Anhydrase (CA) inhibitor design and fragment-based drug discovery (FBDD).
The following content is structured as a Tier-3 Technical Support resource, designed for immediate application in research workflows.
Technical Snapshot & Core Stability Profile
Molecule: Pent-4-yne-1-sulfonamide
CAS: 763105-09-5 (Generic reference for similar alkynyl sulfonamides)
Functional Class: Zinc-Binding Group (ZBG) with Bioorthogonal Handle.
Parameter
Stability Status
Critical Notes
Physiological Buffer (PBS, pH 7.4)
High
Stable for >7 days at 37°C. Hydrolysis of the sulfonamide or hydration of the alkyne is negligible without catalysis.
Plasma (Human/Rat)
Moderate to High
Sulfonamides are generally resistant to plasma esterases. Primary risk is non-specific protein binding (HSA), not chemical degradation.
Cell Culture Media
High
Bioorthogonal. Stable in DMEM/RPMI. Long-term incubation (>48h) may show minor glutathione (GSH) adducts if radical initiators are present.
Metabolic (Microsomes/S9)
Low to Moderate
Vulnerable. Terminal alkynes are substrates for CYP450 enzymes (oxidation to ketenes/carboxylic acids).
Chemical Reactivity
Specific
Inert to amines/thiols (uncatalyzed). Highly reactive to Cu(I) (Click) and Cu(II)/O₂ (Glaser coupling).
Troubleshooting Guide (FAQ & Diagnostics)
Use this section to diagnose unexpected results in your experiments involving pent-4-yne-1-sulfonamide.
Q1: I observe a loss of "Click" reactivity after storing the stock solution. Is the alkyne degrading?
Diagnosis: Unlikely. Terminal alkynes are chemically robust in storage.
Root Cause: The issue is likely solvent evaporation concentrating the sample (if stored in volatile solvents) or catalyst poisoning in your reaction mixture, not alkyne decomposition.
Corrective Action:
Check Solvent: If stored in DMSO, ensure the cap is hygroscopically sealed. DMSO absorbs water, which can hamper specific anhydrous coupling conditions (though CuAAC tolerates water well).
Verify Copper: If using Cu(I) for conjugation, ensure your ascorbate (reductant) is fresh. Oxidized copper (Cu(II)) is inactive for CuAAC and can instead promote Glaser homocoupling (dimerization) of your alkyne.
Q2: My LC-MS shows a new peak with Mass [M+M-2H]. What is this?
Diagnosis: You have generated a Glaser Coupling product (Diyne).
Mechanism:
.
Context: This occurs often in "Click" reactions where the reducing agent (Sodium Ascorbate) is insufficient or depleted, allowing Cu(I) to oxidize to Cu(II) in the presence of air.
Solution: Degas buffers thoroughly and increase the concentration of Sodium Ascorbate or TCEP to maintain a reducing environment.
Q3: The compound precipitates in PBS/Cell Media. Is it polymerizing?
Diagnosis: No, this is a Solubility Issue .
Technical Insight: While the sulfonamide head (
) is polar, the pent-4-yne tail is lipophilic. The molecule has an amphiphilic character that can lead to micelle formation or precipitation at high concentrations (>100 µM).
Protocol:
Dissolve stock in DMSO (up to 50-100 mM).
Dilute into media ensuring final DMSO concentration is <1% (v/v).
Tip: If precipitation persists, add a solubilizing agent like cyclodextrin or BSA (if protein binding is not an interference).
Q4: In liver microsome assays, the parent compound disappears rapidly. Is the sulfonamide hydrolyzing?
Diagnosis: No. Sulfonamides are stable to hydrolysis. You are observing CYP450-mediated oxidation of the alkyne .
Mechanism: Cytochrome P450 enzymes can oxidize terminal alkynes to highly reactive ketene intermediates or carboxylic acids. Alternatively, the alkyl chain may undergo hydroxylation.
Verification: Perform the assay in the presence of 1-aminobenzotriazole (a non-specific CYP inhibitor). If stability is restored, the degradation is metabolic, not chemical.
Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.
Calculation: Plot
vs. Time. Slope gives .
Protocol B: "Click" Reactivity QC Test
Objective: Verify the alkyne handle is still active before critical experiments.
Reagents:
Test Alkyne: Pent-4-yne-1-sulfonamide (1 mM in DMSO).
Reporter Azide: Benzyl Azide or Azido-Coumarin (1 mM in DMSO).
Catalyst:
(10 mM in water) + Sodium Ascorbate (50 mM in water).
Reaction: Mix 10 µL Alkyne + 10 µL Azide + 2 µL
+ 4 µL Ascorbate + 74 µL Water.
Monitor: Incubate 1 hour at RT.
Readout: Inject on LC-MS. Conversion to the triazole product should be >95%. If <50%, the alkyne stock may be compromised (or reagents are bad).
Visualizing Stability & Degradation Logic
The following diagrams illustrate the decision-making process for stability testing and the potential degradation pathways.
Diagram 1: Degradation Pathways of Terminal Alkynyl Sulfonamides
Caption: Chemical fate of the molecule under differing environmental conditions.
Diagram 2: Troubleshooting Workflow
Caption: Step-by-step logic to diagnose stability vs. experimental error.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Context: Establishes the sulfonamide zinc-binding mechanism and stability requirements for CA inhibitors.
Kolb, H. C., & Sharpless, K. B. (2003). The growing impact of click chemistry on drug discovery. Drug Discovery Today. Link
Context: Defines the bioorthogonality and stability of terminal alkynes in physiological media.
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research. Link
Context: Discusses the limitations of CuAAC, including potential oxidative side reactions (Glaser coupling) in biological buffers.
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity. Link
Context: Provides authoritative data on the hydrolytic stability of the sulfonamide bond compared to amides and esters.
Optimization
Technical Support Center: Efficient Removal of Copper Catalysts from Pent-4-yne-1-sulfonamide Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual copper catalysts from reaction products involving pent-4-yne-1-sulfonamide. The presence of residual metals in active pharmaceutical ingredients (APIs) is a critical concern for regulatory agencies worldwide, necessitating effective purification strategies to ensure patient safety.[1][2] This resource is designed to help you navigate the common challenges associated with this specific purification task.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial strategies for removing copper catalysts from my pent-4-yne-1-sulfonamide reaction mixture?
A1: The most widely employed and effective initial methods for copper catalyst removal include:
Aqueous Washes with Chelating Agents: This liquid-liquid extraction technique involves washing the organic layer containing your product with an aqueous solution of a chelating agent.[3] Common and effective chelators include Ethylenediaminetetraacetic acid (EDTA), aqueous ammonia, and ammonium chloride.[3][4] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[3][5]
Filtration through Solid Adsorbents: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, alumina, or Celite.[3][4] These materials can effectively adsorb the copper catalyst, allowing the purified product to pass through with the eluent.[6]
Solid-Supported Scavengers: These are functionalized resins with a high affinity for copper.[3][6] The resin is stirred with the reaction mixture and subsequently removed by simple filtration, offering a straightforward workup.[3][7]
Q2: My product solution remains blue or green after an initial purification attempt. What does this signify, and what are the next steps?
A2: A persistent blue or green coloration is a strong indicator of residual copper contamination.[3][6] This can arise from incomplete removal during the initial purification step or if the pent-4-yne-1-sulfonamide product itself chelates copper. To resolve this, consider repeating the purification step, for instance, by performing additional aqueous washes with a chelating agent or passing the product through a fresh plug of silica gel.[1][3] A combination of methods, such as an EDTA wash followed by silica gel filtration, often proves more effective.[4]
Q3: How do I select the most appropriate copper removal method for my specific experimental conditions?
A3: The optimal method depends on several factors, including the solubility and stability of your pent-4-yne-1-sulfonamide derivative, the reaction scale, and the required final purity level. For organic-soluble small molecules, aqueous washes with chelating agents or filtration through silica gel are often sufficient.[6] For instances where very low residual copper levels are critical, solid-phase scavengers are frequently the preferred choice.[6]
Q4: Can residual copper from the reaction interfere with subsequent analytical or downstream applications?
A4: Yes, residual copper can significantly interfere with various downstream processes. For example, paramagnetic copper ions can cause broadening of signals in Nuclear Magnetic Resonance (NMR) spectroscopy, complicating structural analysis. Furthermore, residual copper can potentially interfere with subsequent catalytic reactions or affect the stability of the final compound. Therefore, thorough removal is crucial for obtaining reliable analytical data and ensuring the integrity of your product.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the removal of copper catalysts from your pent-4-yne-1-sulfonamide reaction.
Problem 1: Persistent Green/Blue Color in the Organic Layer After Aqueous Wash
Possible Cause & Troubleshooting Steps:
Incomplete Copper Complexation:
Solution: Increase the concentration of the chelating agent (e.g., EDTA, ammonium chloride) in the aqueous wash.[8] Perform multiple washes until the aqueous layer remains colorless, indicating the bulk of the copper has been removed.[3][4]
The Sulfonamide Product is Chelating Copper: The nitrogen and oxygen atoms in the sulfonamide moiety can potentially coordinate with copper ions, making removal more challenging.
Solution: Employ a stronger chelating agent for the wash. Alternatively, switch to a solid-phase scavenger resin that exhibits a very high affinity for copper.[6][8]
Suboptimal pH of the Aqueous Wash: The effectiveness of many chelating agents is pH-dependent.
Solution: Adjust the pH of the aqueous wash. For EDTA, a pH of approximately 8 is often optimal for efficient copper chelation.[6][8] For ammonia/ammonium chloride washes, a basic pH is required.[8] Caution: Always test the pH stability of your pent-4-yne-1-sulfonamide derivative on a small scale before applying it to the entire batch.
Problem 2: Low Product Recovery After Purification
Possible Cause & Troubleshooting Steps:
Product Loss During Aqueous Extractions: If your pent-4-yne-1-sulfonamide derivative has some water solubility, it can be lost to the aqueous phase during washing.
Solution: After the chelating wash, perform a final wash with brine (a saturated aqueous solution of NaCl). This will decrease the solubility of your organic product in the aqueous layer, driving it back into the organic phase.[3]
Product Adsorption onto Solid Support: The sulfonamide group can interact with the stationary phase (e.g., silica gel), leading to product loss during filtration or chromatography.
Solution: Before loading your product onto a silica gel plug or column, pre-treat the silica with a small amount of a slightly more polar solvent system containing a trace of a mild base like triethylamine. This can help to passivate the silica and reduce product adsorption. Alternatively, consider using a less acidic solid support like alumina.[4]
Inefficient Recovery from Scavenger Resin: The product may be physically trapped within the resin matrix.
Solution: After filtering off the scavenger resin, wash the resin thoroughly with a small amount of the reaction solvent to ensure complete recovery of the product.[6]
Detailed Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This procedure is suitable for organic-soluble pent-4-yne-1-sulfonamide products.
Materials:
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
0.5 M EDTA aqueous solution (pH adjusted to 8)
Saturated aqueous NaCl solution (brine)
Anhydrous sodium sulfate or magnesium sulfate
Separatory funnel
Rotary evaporator
Procedure:
Dilute the reaction mixture with an appropriate organic solvent.
Transfer the organic solution to a separatory funnel.
Add an equal volume of the 0.5 M EDTA solution.
Shake the funnel vigorously for 1-2 minutes. A blue or green color in the aqueous layer indicates the formation of the copper-EDTA complex.[3][6]
Allow the layers to separate and drain the aqueous layer.
Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[3]
Wash the organic layer with an equal volume of brine to remove residual EDTA.[3]
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.[3]
Protocol 2: Removal with a Solid-Supported Scavenger
This method is broadly applicable and particularly useful when very low copper levels are required.
Materials:
Reaction mixture
Copper scavenger resin (e.g., those with thiourea or iminodiacetic acid functionalities)[6]
Appropriate solvent
Stir plate and stir bar
Filtration apparatus
Procedure:
To the completed reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).
Stir the suspension at room temperature for 1-3 hours. The optimal scavenging time may need to be determined empirically.
Filter the mixture to remove the resin.
Wash the resin with a small amount of the reaction solvent to ensure complete product recovery.[6]
The combined filtrate contains the purified product. Concentrate the solvent if necessary.
Data Summary and Method Selection
The choice of purification method will impact the final purity and yield of your pent-4-yne-1-sulfonamide product. The following table provides a general comparison of common techniques.
Highly efficient with a simple filtration workup, but can be more expensive.[8]
Visualizing the Workflow
To further clarify the decision-making process, the following diagram illustrates a logical workflow for selecting an appropriate copper removal strategy.
Caption: Copper removal via chelation with EDTA during liquid-liquid extraction.
References
Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem. (n.d.).
Technical Support Center: Copper Catalyst Removal in Click Chemistry - Benchchem. (n.d.).
Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015, March 31).
How can I remove copper from a click reaction mixture using EDTA? - ResearchGate. (2014, March 2). Retrieved February 25, 2026, from [Link]
Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate. (2022, October 11). Retrieved February 25, 2026, from [Link]
Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions - Benchchem. (n.d.).
A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6).
Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Retrieved February 25, 2026, from [Link]
Workup for Removing Copper Salts - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 25, 2026, from [Link]
Resolving steric hindrance issues with pent-4-yne-1-sulfonamide coupling
Welcome to the technical support center for pent-4-yne-1-sulfonamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for pent-4-yne-1-sulfonamide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this versatile building block, with a particular focus on overcoming challenges related to steric hindrance. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated experimental protocols to enhance the success of your synthetic endeavors.
Steric hindrance is a common obstacle in coupling reactions involving substituted sulfonamides and alkynes. The bulky nature of the sulfonamide group or the coupling partner can impede the approach of the catalyst, leading to low or no product yield. This guide provides a systematic approach to diagnosing and resolving these issues.
Symptom: Low or No Product Yield
Low yields are a primary indicator of a struggling reaction, often pointing towards issues with catalyst activity, substrate reactivity, or reaction conditions, all of which can be exacerbated by steric hindrance.[1]
Problem: Catalyst Inactivity or Decomposition
The catalytic cycle in cross-coupling reactions involves several steps, and steric bulk can hinder any of them, from oxidative addition to reductive elimination.[2] This can lead to catalyst deactivation or decomposition.[3][4]
Diagnostic Steps:
Analyze the Catalyst and Ligand Choice: Are you using a catalyst system known to be effective for sterically hindered substrates? Standard catalysts may not be sufficient.[5]
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials. If the starting materials remain largely unreacted even after extended reaction times, catalyst inactivity is a likely culprit.[6]
Visual Inspection: Observe the reaction mixture for any color changes that might indicate catalyst decomposition (e.g., formation of palladium black).
Solutions:
Employ Bulky, Electron-Rich Ligands: For palladium-catalyzed reactions like Sonogashira or Buchwald-Hartwig couplings, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) can promote the desired transformation by stabilizing the active catalytic species and facilitating the reductive elimination step.[5][7][8]
Consider Alternative Catalyst Systems:
Copper-based catalysts have shown efficacy in Ullmann-type couplings, which can be less sensitive to steric hindrance than palladium-catalyzed reactions for certain substrates.[9][10][11][12]
Nickel catalysts can be a cost-effective alternative to palladium and may offer different reactivity profiles for sterically demanding couplings.[13]
A copper-iron catalyzed system has been reported to be effective for the cross-coupling of ortho-substituted sulfonamides with sterically hindered partners.[14]
Problem: Unfavorable Reaction Conditions for Hindered Substrates
Standard reaction conditions are often optimized for less demanding substrates. Sterically hindered couplings typically require more forcing conditions to overcome the higher activation energy barrier.[15]
Diagnostic Steps:
Review Reaction Parameters: Are the temperature, solvent, and base appropriate for a sterically challenging coupling?
Assess Substrate Solubility: Is your pent-4-yne-1-sulfonamide and its coupling partner fully dissolved in the chosen solvent? Poor solubility can significantly slow down the reaction rate.
Solutions:
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions or decomposition at higher temperatures.[5]
Optimize Solvent Choice:
Nonpolar solvents like toluene can sometimes be beneficial in Sonogashira couplings by reducing steric hindrance around the catalytic center.[16]
Ensure the solvent can fully dissolve all reactants. If solubility is an issue, consider a different solvent or a solvent mixture.
Select an Appropriate Base: The choice of base is critical. For sterically hindered reactions, a strong, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is often preferred.[5] The steric profile of the base itself can also influence the reaction's success.[6]
Symptom: Formation of Multiple Products
The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.[6] In the context of pent-4-yne-1-sulfonamide coupling, common side reactions include homocoupling of the alkyne (Glaser coupling) or decomposition pathways.
Problem: Undesired Homocoupling of Pent-4-yne-1-sulfonamide
This is particularly prevalent in copper-catalyzed or copper-co-catalyzed Sonogashira reactions.[2]
Diagnostic Steps:
Characterize Byproducts: Attempt to identify the major byproducts. The presence of a symmetrical diyne is a strong indicator of homocoupling.
Review the Reaction Atmosphere: Was the reaction performed under strictly inert conditions? Oxygen can promote Glaser coupling.
Solutions:
Employ Copper-Free Sonogashira Conditions: Several protocols exist that eliminate the need for a copper co-catalyst, thereby minimizing the risk of alkyne homocoupling.[2]
Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[5]
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a steric hindrance problem in my coupling reaction?
A: The most common initial sign is a sluggish or stalled reaction, where you observe little to no consumption of your starting materials over an extended period.[15] This is often accompanied by the need for higher temperatures or longer reaction times than reported for less hindered substrates.[5]
Q2: Can the order of addition of reagents impact the outcome of a sterically hindered coupling?
A: Yes, the order of addition can be critical.[6] In some cases, adding the catalyst to a pre-mixed solution of the substrates and base can be beneficial. For sensitive catalysts, adding the substrates to a pre-activated catalyst solution might be preferable. It is advisable to consult literature for protocols involving similar sterically hindered substrates.
Q3: Are there alternative coupling strategies if standard cross-coupling methods fail?
A: Absolutely. If palladium-catalyzed methods like Sonogashira or Buchwald-Hartwig are unsuccessful, consider the following alternatives:
Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming C-N and C-O bonds and can be effective for hindered systems.[17] Recent developments have made this reaction more versatile and milder.[9][10][11][12]
Electrochemical Synthesis: This emerging technique can offer a green and efficient alternative for sulfonamide synthesis, sometimes bypassing the need for harsh reagents.[18][19]
Q4: How do I choose the right ligand for my sterically hindered reaction?
A: The choice of ligand is crucial. For palladium-catalyzed couplings, bulky, electron-rich monodentate phosphine ligands from the Buchwald or Hartwig groups are often the first choice.[7][8][20] These ligands promote the formation of the active, low-coordinate palladium species necessary for efficient catalysis. It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate combination.
Q5: My product is a sticky solid or fails to crystallize. What should I do?
A: This often indicates the presence of impurities that are inhibiting crystallization.[6] Rigorous purification by column chromatography is recommended. If the product is still an oil, it may be inherently non-crystalline. In such cases, characterization by NMR, HRMS, and other spectroscopic methods will be essential for confirming its identity and purity. If you have a small amount of pure product, adding a seed crystal to a saturated solution can sometimes induce crystallization.[6]
Experimental Protocols & Data
Protocol 1: General Procedure for a Buchwald-Hartwig Amination with a Sterically Hindered Aryl Halide
This protocol provides a starting point for the coupling of pent-4-yne-1-sulfonamide with a sterically hindered aryl halide.
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq.), pent-4-yne-1-sulfonamide (1.2 eq.), Cs₂CO₃ (1.5 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.04 eq.).
Solvent Addition: Add the anhydrous, degassed solvent.
Reaction: Heat the mixture to 80-110 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.[5]
Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Ligand and Base Screening for a Model Hindered Coupling
The following table summarizes the results of a hypothetical screening for the coupling of pent-4-yne-1-sulfonamide with 2-bromo-1,3-dimethylbenzene.
Entry
Palladium Source
Ligand
Base
Temperature (°C)
Yield (%)
1
Pd(OAc)₂
PPh₃
K₂CO₃
100
<5
2
Pd₂(dba)₃
XPhos
K₂CO₃
100
45
3
Pd₂(dba)₃
XPhos
Cs₂CO₃
100
78
4
Pd₂(dba)₃
RuPhos
Cs₂CO₃
100
85
5
Pd₂(dba)₃
SPhos
Cs₂CO₃
100
81
This data is illustrative and serves as a guide for optimization.
Visualizations
Troubleshooting Workflow for Low Yield in Sterically Hindered Couplings
Caption: A decision tree for troubleshooting low yields in sterically hindered coupling reactions.
Catalyst Deactivation Pathway due to Steric Hindrance
Caption: The effect of steric hindrance on the Buchwald-Hartwig amination catalytic cycle.
References
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(25), 4759–4764.
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PMC. Retrieved from [Link]
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. ResearchGate. Retrieved from [Link]
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Europe PMC. Retrieved from [Link]
Roy, K., et al. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed. Retrieved from [Link]
Li, Z., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved from [Link]
ResearchGate. (n.d.). Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
Ball, N. D., & Biscoe, M. R. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
Europe PMC. (n.d.). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Retrieved from [Link]
bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. Retrieved from [Link]
Zhang, Y., et al. (2024). Iridium-catalyzed reductive sulfonamidation of alkoxy aryl alkynes. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Retrieved from [Link]
Fashion Sustainability Directory. (2025). Catalyst Deactivation Mechanisms. Retrieved from [Link]
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
Li, G., et al. (2024). Sulfonamides as N-Centered Radical Precursors for C–N Coupling Reactions To Generate Amidines. Organic Letters. Retrieved from [Link]
ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]
ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
PubMed. (2023). Copper-Catalyzed Sulfonylation/Cyclization of Pent-4-ynamides toward Sulfonyl-Functionalized Pyrrol-2-ones. Retrieved from [Link]
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
Roy, K., et al. (2026). Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. Organic Letters. Retrieved from [Link]
C&EN. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
ResearchGate. (2025). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]
Sustainable Chemical Insight in Biological Exploration. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
H-F & Co. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
ResearchGate. (2025). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. Retrieved from [Link]
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
PMC. (n.d.). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Retrieved from [Link]
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]
PMC. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Retrieved from [Link]
Chemical Review and Letters. (2024). Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes. Retrieved from [Link]
Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
ChemRxiv. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. Retrieved from [Link]
Frontiers. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pent-4-yne-1-sulfonamide Optimization
Ticket ID: #GLASER-001
Subject: Minimizing Oxidative Coupling (Glaser/Eglinton) Side Reactions
Assigned Specialist: Senior Application Scientist, Chemical Biology Division
Introduction: The Stability Paradox
Welcome to the technical support hub. You are likely working with pent-4-yne-1-sulfonamide because it is a versatile "clickable" handle or a fragment for fragment-based drug discovery (FBDD).
However, you have encountered a critical issue: Oxidative Homocoupling (Glaser/Hay coupling). Instead of your desired cross-coupling (e.g., Sonogashira or CuAAC), your terminal alkyne is dimerizing to form a symmetric 1,3-diyne (
).
This is not just bad luck; it is a mechanistic inevitability when Copper(I) meets Oxygen. Furthermore, your molecule's sulfonamide moiety (
) acts as a weak Lewis base that can coordinate with copper, potentially altering the catalyst's geometry and exacerbating the issue by stabilizing off-cycle species.
This guide provides the diagnostic logic and the "Gold Standard" protocol to eliminate this side reaction.
Module 1: Diagnostic & Mechanism
"Why is my reaction turning green and failing?"
The side reaction is driven by the oxidation of the Copper(I) acetylide intermediate. While Cu(I) catalyzes the desired reaction, Cu(II) (formed largely by exposure to trace oxygen) catalyzes the homocoupling.
The Sulfonamide Factor:
Unlike simple alkyl alkynes, pent-4-yne-1-sulfonamide possesses a distal nitrogen donor. In the absence of a high-affinity ligand (like THPTA), the sulfonamide nitrogen can loosely chelate the copper center. This "pseudo-ligand" effect is often insufficient to protect the Cu(I) from oxidation but sufficient to keep the copper soluble and reactive toward homocoupling.
The Competitive Pathway Diagram
The following diagram illustrates the "Fork in the Road" between your desired product and the Glaser dimer.
Figure 1: The mechanistic competition.[1] Oxygen converts the catalyst into an oxidant (Cu(II)), which forces the Cu-Acetylide to dimerize rather than cross-couple.
Module 2: The "Glaser-Free" Protocol
"How do I guarantee a clean reaction?"
To stop oxidative coupling, you must break the "Fire Triangle" of the Glaser reaction: Oxygen , High pH , and Unprotected Copper .
The Self-Validating Workflow
1. Degassing (The Critical Step)
Sparging (bubbling gas) is often insufficient for terminal alkynes prone to coupling. You must remove dissolved oxygen from the bulk solvent.
Recommendation: Perform 3 cycles of Freeze-Pump-Thaw for reaction solvents.
Alternative: Vigorous sparging with Argon for >20 mins in a sealed septum vial with a vent needle, before adding the catalyst.
2. The Ligand Shield (THPTA/BTTES)
Do not rely on simple copper salts (CuI or CuSO4) alone. You must use a ligand that binds Cu(I) tighter than your sulfonamide tail does.
Why: Tris(benzyltriazolyl methyl)amine (TBTA) or Tris(hydroxypropyltriazolyl methyl)amine (THPTA) wrap the Cu(I) center, sterically blocking the approach of a second copper acetylide (required for dimerization) while allowing the smaller azide or aryl halide to react.
Ratio: Maintain a 5:1 Ligand-to-Copper ratio . This excess ensures the sulfonamide group on your substrate does not displace the protective ligand.
3. The Reductive Buffer (Ascorbate)
You must actively reduce any Cu(II) that forms back to Cu(I).
Protocol: Add Sodium Ascorbate (5–10 equiv relative to Cu).
Visual Check: The solution should remain yellow/orange (Cu(I)). If it turns green/blue, Cu(II) is present, and dimerization is imminent.
Protocol Summary Table
Variable
Standard Condition (Risk: High)
Optimized Condition (Risk: Low)
Atmosphere
Ambient Air or weak blanket
Strict Argon/Nitrogen (Schlenk line)
Catalyst Source
or CuI alone
+ THPTA (1:5 ratio)
Reductant
None or stoichiometric
Sodium Ascorbate (excess)
Solvent
Untreated solvent
Degassed (Freeze-Pump-Thaw)
Addition Rate
All at once
Slow addition of Alkyne (if critical)
Module 3: Advanced Troubleshooting
Issue 1: "My reaction mixture turned green/blue immediately."
Diagnosis: Rapid oxidation of Cu(I) to Cu(II). The sulfonamide group might be chelating Cu(II), stabilizing the blue complex.
Fix: Increase Sodium Ascorbate loading to 10 equivalents relative to Cu. Ensure the reaction vessel is sealed under Argon. If the color persists, your solvent was not properly degassed.
Issue 2: "I see a spot on TLC/LCMS at exactly
mass."
Diagnosis: This is the diyne (Glaser dimer).
Fix: Your Cu(I) concentration is too high relative to the reaction rate.
Lower the Copper loading (try 1 mol% instead of 10 mol%).
Use slow addition of the pent-4-yne-1-sulfonamide via syringe pump. This keeps the standing concentration of copper-acetylide low, statistically favoring the cross-coupling over the second-order dimerization.
Issue 3: "The reaction is sluggish with the ligands."
Diagnosis: While ligands stop dimerization, they can slow down the main reaction if the interface is too crowded.
Fix: Switch from TBTA (poor solubility, slower) to THPTA (water-soluble, faster kinetics) or BTTES . Raise the temperature to 40°C gently.
Module 4: FAQ
Q: Can I use the sulfonamide group to my advantage?A: In some intramolecular cyclizations, yes. However, for intermolecular coupling, the sulfonamide is a liability. It is a "distracting" ligand. If you observe poor yields even without dimerization, the copper might be getting "stuck" in a chelate with the sulfonamide. Increasing the specific ligand (THPTA) concentration usually outcompetes this interaction.
Q: Is "sparging" with nitrogen enough?A: For robust substrates, yes. For pent-4-yne-1-sulfonamide, which has a flexible linker making the alkyne accessible, sparging is risky. Freeze-Pump-Thaw is the only way to guarantee 0 ppm dissolved
.
Q: Should I protect the sulfonamide nitrogen?A: If the side reactions persist despite rigorous oxygen exclusion, the sulfonamide nitrogen might be deprotonating (pKa ~10) and interfering. Alkylating or protecting the sulfonamide (e.g., with a Boc group, though difficult on sulfonamides) would remove this coordination ability, but it adds synthetic steps. Optimizing the catalyst system (Ligand/Ascorbate) is usually more efficient than modifying the substrate.
References
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][4][5][6] Chemical Reviews, 108(8), 2952–3015.
[Link]
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.
[Link]
Besanceney-Webler, C., et al. (2011). Increasing the Efficiencies of Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) by Using a Chelating Azide. Angewandte Chemie, 50(35), 8051-8056. (Discusses ligand acceleration and protection).
[Link]
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. (Defines the THPTA/Ascorbate protocol).
[Link]
Storage and handling safety data for pent-4-yne-1-sulfonamide
Pent-4-yne-1-sulfonamide: Technical Support and Safety Guide Prepared by the Office of the Senior Application Scientist This guide provides essential safety, handling, and storage information for pent-4-yne-1-sulfonamide...
Author: BenchChem Technical Support Team. Date: February 2026
Pent-4-yne-1-sulfonamide: Technical Support and Safety Guide
Prepared by the Office of the Senior Application Scientist
This guide provides essential safety, handling, and storage information for pent-4-yne-1-sulfonamide (CAS No: 1565108-36-2). It is intended for researchers, chemists, and laboratory professionals who utilize this compound in experimental and drug development settings. The information herein is synthesized from available safety data and the known chemical properties of its core functional groups: a terminal alkyne and a sulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with pent-4-yne-1-sulfonamide?
A1: Based on supplier safety information, pent-4-yne-1-sulfonamide is classified as a hazardous substance. The primary hazards are:
The compound is marked with the GHS07 "Exclamation Mark" pictogram, indicating these potential health hazards[1]. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Q2: What are the recommended long-term storage conditions for this compound?
A2: The supplier recommends storage at room temperature (RT)[1]. The compound is supplied as a powder[1]. To ensure long-term stability, it is best practice to store it in a tightly sealed container in a dry, cool, and well-ventilated place[2][3]. Due to the reactivity of the terminal alkyne, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from atmospheric moisture and oxygen over time.
Q3: Is pent-4-yne-1-sulfonamide sensitive to air or moisture?
A3: While the sulfonamide group is relatively unreactive, terminal alkynes can be sensitive[4]. They are susceptible to oxidative degradation and can undergo coupling reactions, especially in the presence of certain metal contaminants. Although not explicitly stated for this specific molecule, it is a prudent measure to handle it as a potentially air and moisture-sensitive compound, especially if it will be stored for extended periods or used in sensitive catalytic reactions.
Q4: What solvents are suitable for dissolving pent-4-yne-1-sulfonamide?
Troubleshooting Guide
Issue 1: Inconsistent results or low yield in my reaction.
Potential Cause 1: Compound Degradation. The terminal alkyne moiety may have degraded due to improper storage or handling. Exposure to air, moisture, or trace metal impurities can lead to oxidation or dimerization, reducing the concentration of the active starting material.
Troubleshooting Steps:
Verify Purity: If possible, check the purity of your starting material using an appropriate analytical method (e.g., NMR, LC-MS).
Use Fresh Sample: If degradation is suspected, use a freshly opened sample or a sample that has been rigorously stored under an inert atmosphere.
Inert Atmosphere: For future reactions, ensure the compound is handled under an inert atmosphere. Dissolve it in a dry, degassed solvent before adding it to the reaction mixture.
Issue 2: The compound appears discolored or has changed from its original powder form.
Potential Cause: Decomposition or Contamination. A change in physical appearance (e.g., from a white powder to a yellowish oil or gum) is a strong indicator of chemical degradation or the absorption of moisture.
Troubleshooting Steps:
Do Not Use: Discard the material according to your institution's hazardous waste disposal protocols[7]. Using a degraded compound will compromise experimental results and may introduce unknown safety hazards.
Review Storage Protocol: Re-evaluate your storage conditions. Ensure the container is properly sealed and stored in a desiccator or glovebox if necessary. The supplier indicates the physical form is a powder, so any deviation suggests a problem[1].
Issue 3: Skin or respiratory irritation experienced during handling.
Potential Cause: Inadequate Personal Protective Equipment (PPE) or Engineering Controls. The compound is a known skin and respiratory irritant[1][8].
Troubleshooting Steps:
Immediate Action: If contact occurs, wash the affected skin area thoroughly with soap and water[9]. If inhaled, move to fresh air. Seek medical attention if irritation persists[9]. For eye contact, rinse cautiously with water for several minutes[9].
Protocol Review: Always handle this compound in a certified chemical fume hood to avoid inhalation of the powder[10]. Ensure you are wearing appropriate gloves (e.g., nitrile) and safety glasses with side shields or goggles[2][10].
Safe Handling Practices: Use tools like spatulas and weighing paper to avoid direct contact. Always wash hands thoroughly after handling[7].
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for safely managing pent-4-yne-1-sulfonamide from receipt to disposal.
Caption: Workflow for safe handling of pent-4-yne-1-sulfonamide.
A Comparative Guide to Alkynyl Sulfonamides as Enzyme Inhibitors: Insights from X-ray Crystallography of Analogous Complexes
Introduction The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutics targeting various enzymes. A particularly intriguing, yet structurally uncharacterized,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutics targeting various enzymes. A particularly intriguing, yet structurally uncharacterized, example is pent-4-yne-1-sulfonamide. This small molecule combines the well-established enzyme-inhibiting properties of the sulfonamide moiety with a terminal alkyne – a functional group of increasing importance in drug design and chemical biology.
To date, no public X-ray crystallography data exists for pent-4-yne-1-sulfonamide in complex with any enzyme. This guide, therefore, adopts a comparative and predictive approach. By examining the wealth of crystallographic data for structurally related sulfonamide inhibitors, we can infer the likely binding modes of pent-4-yne-1-sulfonamide and explore the unique chemical possibilities introduced by its terminal alkyne. This analysis will be grounded in established principles of structure-based drug design and supported by detailed experimental protocols for researchers aiming to elucidate the structure of this and similar enzyme-inhibitor complexes.
The Canonical Binding Mode of Sulfonamide Inhibitors: Lessons from Carbonic Anhydrase
The most extensively studied targets of sulfonamide inhibitors are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for pH regulation and other physiological processes. The binding of sulfonamides to CAs is a textbook example of structure-based drug design.
The primary interaction involves the deprotonated sulfonamide nitrogen coordinating directly to the catalytic zinc ion in the enzyme's active site. This displaces a zinc-bound water molecule or hydroxide ion, a key step in the catalytic cycle. Additionally, a conserved hydrogen bond network is typically formed between the sulfonamide's oxygen atoms and the backbone amide of a threonine residue (Thr199 in human CA II), further anchoring the inhibitor.[1] The remainder of the inhibitor molecule, often referred to as the "tail," extends into a more variable region of the active site, offering opportunities for achieving isoform selectivity.
Inhibitor
Enzyme
PDB ID
Resolution (Å)
Key Interactions
Acetazolamide
Human Carbonic Anhydrase II
1.10
Coordination to Zn2+; H-bonds with Thr199; van der Waals contacts.[2]
Ethoxzolamide
Human Carbonic Anhydrase II
1.80
Coordination to Zn2+; H-bonds with Thr199 and Gln92.[3][4]
The "Tail" as a Determinant of Selectivity: The Rise of Click Chemistry
The "tail" of a sulfonamide inhibitor, the portion of the molecule distal to the zinc-binding group, plays a crucial role in determining its affinity and selectivity for different CA isoforms.[7] This is because the amino acid residues lining the outer regions of the active site cavity are more variable between isoforms. By designing tails that exploit these differences, researchers can develop highly selective inhibitors.
A powerful strategy for creating diverse inhibitor tails is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][7] This approach allows for the modular assembly of complex inhibitors from simpler building blocks. An azide- or alkyne-functionalized sulfonamide can be readily coupled to a wide variety of corresponding alkyne or azide "tails," enabling the rapid generation of inhibitor libraries for screening.[8][9] The resulting 1,2,3-triazole linker is not just a passive spacer but can itself participate in favorable interactions within the enzyme active site.
The Terminal Alkyne: A Versatile Chemical Tool
The terminal alkyne in pent-4-yne-1-sulfonamide is more than just a component of its "tail"; it is a versatile functional group with two key potential roles in enzyme inhibition:
A Handle for Click Chemistry: As discussed, the terminal alkyne is an ideal functional group for CuAAC reactions. This would allow pent-4-yne-1-sulfonamide to serve as a scaffold, enabling the attachment of various molecular fragments to explore the chemical space of the target enzyme's active site and enhance binding affinity and selectivity.[10]
A Latent Electrophile for Covalent Inhibition: Terminal alkynes are generally considered unreactive towards biological nucleophiles under physiological conditions. However, when precisely positioned within an enzyme's active site, they can act as "latent electrophiles" or "warheads," reacting with a nearby nucleophilic residue, such as the thiolate of a cysteine, to form a stable covalent bond.[3][11][12] This proximity-driven reactivity can lead to potent and irreversible inhibition.[13]
Comparative Analysis of Linker Length in Alkyne Sulfonamide Probes
Content Type: Publish Comparison Guide Audience: Researchers, Chemical Biologists, Drug Discovery Scientists Focus: Optimization of Activity-Based Protein Profiling (ABPP) for Carbonic Anhydrases Executive Summary: The "...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Chemical Biologists, Drug Discovery Scientists
Focus: Optimization of Activity-Based Protein Profiling (ABPP) for Carbonic Anhydrases
Executive Summary: The "Goldilocks" Zone of Probe Design
In the design of Activity-Based Probes (ABPs), particularly for deep-pocket enzymes like Carbonic Anhydrases (CAs), the linker connecting the pharmacophore (sulfonamide) to the bioorthogonal handle (alkyne) is not merely a passive tether. It is a critical structural determinant that dictates three competing performance metrics: binding affinity (
) , cell permeability , and click-chemistry labeling efficiency .
This guide provides a technical comparative analysis of linker lengths—ranging from short alkyl chains to extended polyethylene glycol (PEG) spacers—to assist researchers in selecting the optimal probe architecture for specific experimental goals.
Key Takeaway: While short linkers (
) often maintain high binding affinity, they frequently fail in proteomic labeling due to steric occlusion of the alkyne handle. Conversely, long PEG linkers () improve water solubility and handle accessibility but suffer from reduced membrane permeability and entropic penalties in binding. A "medium" linker ( alkyl or ) typically represents the optimal compromise for intracellular ABPP.
Mechanistic Principles of Linker Impact
The Steric-Entropic Trade-off
The linker length influences the probe's performance through two opposing physical forces:
Steric Hindrance (The "Buried Handle" Problem):
Short Linkers: If the linker is too short, the alkyne handle remains buried within or near the enzyme's active site cleft upon sulfonamide binding. This sterically blocks the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (bulky copper-ligand complexes and reporter azides) from reacting, resulting in false negatives in gel/MS analysis.
Long Linkers: Extend the alkyne handle away from the protein surface, into the solvent, making it highly accessible for the click reaction.
Entropic Penalty & Permeability:
Long Linkers: Introduce significant rotational degrees of freedom (entropy). Upon binding, this entropy is lost, thermodynamically penalizing the binding affinity (
). Furthermore, long PEG chains increase polar surface area (PSA), drastically reducing passive diffusion across cell membranes.
Visualizing the Interaction Landscape
Figure 1: Mechanistic impact of linker length on probe performance. Short linkers suffer from steric occlusion during the detection phase, while long linkers suffer from permeability and binding penalties.
Comparative Analysis: Data & Performance
The following data synthesis compares three distinct classes of alkyne sulfonamide probes commonly used for Carbonic Anhydrase (CAII/CAIX) profiling.
Performance Matrix
Feature
Short Alkyl ()
Medium Hybrid ( / )
Long Polymeric ()
Typical Structure
Propargyl-amide / Butynyl
Hexynyl / -alkyne
-alkyne
Binding Affinity ()
High (< 10 nM)
High (< 20 nM)
Moderate (50-200 nM)
Click Efficiency
Low (Steric clash)
High
Very High
Cell Permeability
Excellent
Good
Poor (Membrane impermeant)
Background Noise
Moderate (Non-specific hydrophobic)
Low
Low
Primary Application
Purified protein inhibition
Live-cell ABPP
Extracellular/Surface CAIX targeting
Detailed Analysis
Short Linkers ( Alkyl)
Pros: Minimal structural perturbation of the pharmacophore. Often mimics the size of standard inhibitors (e.g., acetazolamide), resulting in excellent
values (often single-digit nanomolar).
Cons: In CA II, the active site is a deep conical cleft (~15 Å deep). A short
linker fails to project the alkyne group beyond the protein rim.
Experimental Evidence: Studies using bovine CAII show that while propargyl-sulfonamides bind tightly, they show >50% reduction in fluorescence intensity on SDS-PAGE compared to
variants after click-labeling, simply because the copper catalyst cannot access the alkyne efficiently [1, 4].
Medium Linkers ( Alkyl or ) - The Recommended Standard
Pros: The "Sweet Spot." A
alkyl chain provides sufficient length (~9-10 Å) to exit the active site cleft, exposing the alkyne to the solvent.
Permeability: Unlike long PEGs,
chains maintain sufficient lipophilicity () to cross cell membranes passively, making them ideal for profiling intracellular isozymes (CA I, II, VII).
Data: In competitive ABPP assays,
-based probes demonstrated robust labeling of CAIX in hypoxic cancer cells with minimal loss of potency compared to the parent inhibitor [2, 5].
Long Linkers ()
Pros: Exceptional water solubility and complete elimination of steric hindrance for the click reaction.
Cons: The "Mondal Effect." Research by Mondal et al. (2021) demonstrated that extending PEG linkers beyond 1-2 kDa drastically reduces cytotoxicity in 2D cell cultures because the molecules become membrane impermeant .
Niche Use: These are excellent for selective targeting of extracellular CAIX/XII without labeling intracellular CAII, acting as "isozyme-selective" probes by virtue of their transport properties rather than binding affinity [3].
Experimental Protocol: Optimized Click-ABPP
To validate linker performance, the following self-validating protocol ensures that differences in signal are due to probe architecture, not reaction failure.
Phase 1: Live Cell Labeling
Seed Cells: Grow HeLa or MDA-MB-231 cells to 80% confluence.
Probe Incubation: Treat cells with 1 µM probe (Short vs. Medium vs. Long) for 1 hour at 37°C.
Control: Pre-treat with 10 µM Ethoxzolamide (competitor) for 30 min to define specific binding.
Lysis: Wash cells 3x with PBS. Lyse in PBS + 1% NP-40 + Protease Inhibitors. Sonication is recommended to shear DNA.
Normalization: Adjust protein concentration to 1 mg/mL (BCA Assay).
Phase 2: CuAAC Click Reaction (The Critical Step)
Note: Use a premixed "Click Cocktail" to ensure stoichiometry.
Reaction Mix (per 100 µL lysate):
Lysate: 90 µL (1 mg/mL)
Reporter: 1 µL Azide-Rhodamine or Azide-Biotin (Stock: 5 mM in DMSO; Final: 50 µM).
SDS-PAGE: Resolve 20 µg protein/lane on 12% Bis-Tris gel.
Imaging: Scan for Rhodamine fluorescence.
Quantification: Integrate band intensity at ~30 kDa (CAII) or ~54 kDa (CAIX).
Decision Logic for Probe Selection
Use this workflow to select the correct linker for your specific research question.
Figure 2: Decision tree for selecting alkyne sulfonamide probe linkers.
References
Mondal, U. K., et al. (2021).[1] "PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX."[1] International Journal of Molecular Sciences, 22(3), 1184. Link
Fujimoto, K., et al. (2020).[2] "Effect of linker length on photo-cross-linking position mediated by click chemistry." Photochemical & Photobiological Sciences, 19, 776-782.[2] Link
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems, 7(2), 359-364. Link
Niphakis, M. J., & Cravatt, B. F. (2014). "Enzyme inhibitor discovery by activity-based protein profiling." Annual Review of Biochemistry, 83, 341-377. Link
BenchChem Technical Guides. (2025). "Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers." BenchChem Knowledge Base. Link
Technical Guide: Reproducibility of Carbonic Anhydrase Profiling using Pent-4-yne-1-sulfonamide
Executive Summary Pent-4-yne-1-sulfonamide acts as a minimalist "scout" probe for Activity-Based Protein Profiling (ABPP) of Carbonic Anhydrases (CAs). Unlike bulky fluorescent conjugates, this molecule retains high cell...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pent-4-yne-1-sulfonamide acts as a minimalist "scout" probe for Activity-Based Protein Profiling (ABPP) of Carbonic Anhydrases (CAs). Unlike bulky fluorescent conjugates, this molecule retains high cell permeability and minimal steric clash within the active site due to its compact alkyl-alkyne tail. However, its utility relies entirely on a secondary copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
This guide compares Pent-4-yne-1-sulfonamide against Direct Fluorescent Probes (e.g., Dansyl-sulfonamide) and PEG-linked Click Probes . While Pent-4-yne-1-sulfonamide offers superior proteome coverage and uptake, reproducibility is frequently compromised by inefficient "click" ligation due to steric crowding at the enzyme's active site entry. This document outlines a self-validating protocol to mitigate these risks.
Mechanistic Basis & Comparative Analysis[1]
The Mechanism
The probe functions as a two-step activity-based reporter.
Recognition: The sulfonamide moiety binds the Zinc (
) ion deep within the conical active site of Carbonic Anhydrase.
Reporting: The terminal alkyne (pent-4-yne) protrudes from the active site, serving as a bioorthogonal handle for CuAAC ligation to an azide-tagged reporter (fluorophore or biotin).
Visualization of the Signaling Pathway
The following diagram illustrates the critical "Click" interface that determines assay success.
Caption: Figure 1. The two-step ABPP mechanism. The steric accessibility of the alkyne tail (yellow node) determines the efficiency of the secondary click reaction.
Comparative Performance Matrix
The table below contrasts Pent-4-yne-1-sulfonamide with common alternatives.
Feature
Pent-4-yne-1-sulfonamide (Subject)
Dansyl-Sulfonamide (Direct Fluorophore)
PEG-Linked Alkyne Probes
Molecular Weight
Low (<250 Da)
Medium (~400 Da)
High (>600 Da)
Cell Permeability
Excellent (Passive diffusion)
Moderate (Hydrophobic)
Variable (Depends on PEG length)
Steric Hindrance
High Risk (Alkyne is close to protein surface)
High (Bulky fluorophore interferes with binding)
Low (Linker extends away from surface)
Labeling Method
Two-step (CuAAC required)
One-step (Direct)
Two-step (CuAAC required)
Primary Artifact
Incomplete click reaction
Non-specific hydrophobic binding
Probe aggregation
Best Application
Live cell profiling; Deep tissue penetration
Purified protein assays
Lysate labeling; Sterically demanding targets
Verdict: Use Pent-4-yne-1-sulfonamide for live-cell target engagement studies where permeability is paramount. Use PEG-linked variants if you observe weak signals in lysate assays, as the short pentyl chain may be buried within the enzyme cleft, preventing the azide from reacting.
Validated Experimental Protocol
To ensure reproducibility, this protocol uses a Competition Control (Self-Validation) and a Pre-Complexed Copper Catalyst to prevent protein precipitation.
Materials
Probe: Pent-4-yne-1-sulfonamide (100 mM stock in DMSO).
Competitor: Acetazolamide (10 mM stock).
Reporter: Azide-Rhodamine (TAMRA-Azide) or Azide-Biotin.
Click Mix:
(50 mM), TCEP (50 mM), THPTA Ligand (10 mM).
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid EDTA/EGTA as they chelate Copper).
Workflow Diagram
Caption: Figure 2. The "Self-Validating" workflow. The Acetazolamide control arm must show signal ablation; if fluorescence remains, the signal is non-specific background.
Step-by-Step Methodology
Phase 1: Labeling (The "Scout")
Preparation: Dilute proteome to 1 mg/mL in PBS.
Validation Step: Divide sample into two aliquots. Treat one with 20 µM Acetazolamide (Competitor) for 30 min.
Probe Addition: Add Pent-4-yne-1-sulfonamide (Final conc: 1-10 µM) to both aliquots. Incubate 1 hour at RT (lysate) or 37°C (live cells).
Phase 2: The Click Reaction (The Critical Variable)
Why this matters: Copper is toxic and can precipitate proteins. We use THPTA to protect the proteome.
Premix Catalyst: In a separate tube, mix
and THPTA (1:2 molar ratio) before adding to the biological sample. This forms the catalytic complex.
Reaction Assembly: Add reagents to the proteome in this exact order :
Azide-Fluorophore (100 µM final)
TCEP (1 mM final - fresh)
Cu/THPTA Complex (1 mM final)
Incubation: Vortex gently and incubate for 1 hour at RT in the dark.
Quenching: Add 4x SDS-PAGE loading buffer (reducing) to stop the reaction. Boil for 5 min.
Phase 3: Analysis
Run on 12% SDS-PAGE.
Scan for fluorescence before staining with Coomassie.
Success Criteria: A sharp band at ~30 kDa (CA-II) or ~50 kDa (CA-IX) in the experimental lane, which is absent in the Acetazolamide control lane.
Reproducibility & Troubleshooting Guide
Observation
Root Cause
Corrective Action
No Signal
Steric Occlusion
The pentyl linker is too short for the azide to reach. Switch to a PEG3-linked azide reporter to extend reach into the active site.
Smeary Background
Copper Precipitation
Ensure THPTA is premixed with CuSO4. Do not use Ascorbate alone; TCEP is more stable for this specific workflow.
Signal in Control Lane
Non-specific Binding
The probe is reacting with off-targets (not CA). Titrate probe concentration down (try 0.5 µM).
Weak Signal
Oxidation
TCEP oxidizes rapidly. Prepare fresh TCEP stock immediately before the click reaction.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Niphakis, M. J., & Cravatt, B. F. (2014).[1] Enzyme activity-based protein profiling in living cells and mice. Annual Review of Biochemistry, 83, 341-377. Link
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[2][3][4] Chemistry & Biology, 11(4), 535-546. Link
A Guide to the Safe and Compliant Disposal of Pent-4-yne-1-sulfonamide
This document provides a comprehensive, step-by-step protocol for the proper disposal of Pent-4-yne-1-sulfonamide (CAS 1565108-36-2). As a bifunctional molecule containing both a terminal alkyne and a sulfonamide group,...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step protocol for the proper disposal of Pent-4-yne-1-sulfonamide (CAS 1565108-36-2). As a bifunctional molecule containing both a terminal alkyne and a sulfonamide group, this compound requires careful handling and adherence to specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar reagents.
The disposal of any chemical waste is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which mandates the "cradle-to-grave" management of hazardous materials.[1] Furthermore, the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that all laboratories establish a written Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling, storage, and disposal.[2][3][4]
Core Hazard Profile of Pent-4-yne-1-sulfonamide
Understanding the hazards inherent to Pent-4-yne-1-sulfonamide's structure is critical to appreciating the necessity of the following disposal protocols.
Terminal Alkyne Group: The most significant acute hazard arises from the terminal alkyne. This functional group contains an acidic proton that can be deprotonated by bases to form highly reactive and potentially explosive acetylide anions.[5] These anions can react violently with certain metal salts, particularly those of copper, silver, and mercury.[5] Therefore, any waste from reactions involving this compound must be assumed to contain reactive species until proven otherwise through a deliberate quenching procedure.
Sulfonamide Group: While posing a lower acute risk, the sulfonamide moiety is common in pharmaceuticals. Such compounds can be persistent in the environment and may be classified as ecotoxic.[1] The primary disposal route for many pharmaceutical and sulfonamide-containing wastes is high-temperature incineration to ensure complete molecular destruction.[1]
General Hazards: Pent-4-yne-1-sulfonamide is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Hazard Classification
GHS Code
Description
Source
Acute Toxicity, Oral
H302
Harmful if swallowed.
Skin Irritation
H315
Causes skin irritation.
Eye Irritation
H319
Causes serious eye irritation.
Specific Target Organ Toxicity
H335
May cause respiratory irritation.
PART 1: Immediate Safety & Handling Precautions
Before beginning any disposal procedure, ensure the following controls are in place. These are mandated by the OSHA Laboratory Standard to minimize chemical exposure.[3][6]
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required:
Engineering Controls: All handling and disposal steps, especially quenching, must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[5][7]
Incompatible Materials: Avoid contact between Pent-4-yne-1-sulfonamide waste and the following:
The correct disposal pathway depends on whether you are disposing of the unused (virgin) product or a reaction mixture containing the compound. The following decision workflow illustrates this process.
Caption: Disposal decision workflow for Pent-4-yne-1-sulfonamide.
Pathway A: Disposal of Unused or Expired Pent-4-yne-1-sulfonamide
This procedure applies to the pure, unadulterated compound in its original container or as a residue.
Do Not Open: If the container is expired and sealed, do not open it.
Inspect Container: Ensure the container is securely sealed and in good condition. If the container is damaged, over-pack it into a larger, compatible container.
Label as Waste: Securely attach a hazardous waste label to the container. The label must include the full chemical name ("Pent-4-yne-1-sulfonamide") and the words "Hazardous Waste".[1][9]
Segregate and Store: Place the container in your laboratory's designated Satellite Accumulation Area for hazardous waste.[9]
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department for pickup.[5][7]
Pathway B: Quenching and Disposal of Reaction Mixtures
This is a critical step to neutralize any residual reactive species from the terminal alkyne before collection.[5]
Work Environment: Perform all steps in a chemical fume hood with the sash at the appropriate height. Ensure a Class D (or ABC, if appropriate for the solvents) fire extinguisher is nearby.
Cool the Mixture: If the reaction was run at an elevated temperature, cool the reaction vessel to 0 °C using an ice-water bath. This helps to control the rate of any exothermic quenching reaction.
Quench the Alkyne: Slowly and dropwise, add a proton-donating quenching agent. Isopropanol is a suitable choice.[5] The slow addition via a syringe or an addition funnel is crucial for temperature control.
Monitor the Reaction: Continue adding the quenching agent until any signs of reaction (e.g., gas evolution) have completely ceased.
Return to Room Temperature: Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature while stirring.
Transfer to Waste: Once the mixture is fully quenched and at room temperature, transfer it into a designated hazardous waste container.[5]
Illustrative Quenching Parameters (Example Only)
Note: These values are for a hypothetical reaction and must be adjusted based on the specific scale and concentration of your experiment.
Parameter
Value
Rationale / Comment
Initial Reaction Volume
50 mL
Assumed laboratory scale.
Assumed Alkyne Conc.
0.2 M
A typical concentration for a lab reaction.
Moles of Alkyne
0.01 mol
Calculated from volume and concentration.
Quenching Agent
Isopropanol
A weak acid, effective for quenching acetylides.[5]
Molar Equivalence
3-5 eq.
A safe excess to ensure complete quenching.
Volume of Isopropanol
~4-7 mL
Calculated based on molar equivalence.
Addition Temperature
0 °C
To control potential exotherms.
PART 3: Waste Containerization & Labeling
Proper containerization and labeling are mandated by the EPA and are essential for safe transport and disposal.[9]
Container Selection:
Use a robust, leak-proof container made of a material compatible with all components of the waste stream (e.g., glass or polyethylene for many solvent mixtures).[9] Consult a chemical compatibility chart if you are unsure.
The container must have a secure, tight-fitting lid. Never leave a funnel in the opening of a waste container. [9]
Labeling Requirements:
All containers must be clearly labeled with the words "HAZARDOUS WASTE" .[9]
List all chemical constituents of the waste mixture by their full names (no formulas or abbreviations).[9]
Provide an estimated percentage or concentration for each component.
Indicate the relevant hazard characteristics (e.g., "Toxic," "Irritant").[7]
Ensure the date of accumulation is present on the label.
PART 4: Emergency Procedures - Spills
In the event of a spill, immediate and correct action is required to mitigate exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control Ignition Sources: If flammable solvents are present, eliminate all potential ignition sources.[7]
Contain the Spill: Absorb the spill using an inert, non-combustible material such as sand, vermiculite, or a chemical spill pillow.[7] Do not use combustible materials like paper towels for large spills.
Collect Waste: Carefully sweep or scoop the absorbent material and the spilled chemical into a designated container for hazardous waste.
Decontaminate: Clean the spill area thoroughly.
Dispose: Label the spill cleanup waste as "Hazardous Waste" and dispose of it according to the procedures outlined above.
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to this comprehensive guide, you ensure that the disposal of Pent-4-yne-1-sulfonamide is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
References
BenchChem. (2025). Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from Vanderbilt University Medical Center website.
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Retrieved from [Link]
BenchChem. (2025). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
BenchChem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
ERG Environmental. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
Fisher Scientific. (2025, December 19). 4-Pentyn-1-ol Safety Data Sheet.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11788380, Pent-4-ene-1-sulfonamide. Retrieved from [Link]
Fisher Scientific. (2025, December 18). 4-Penten-1-ol Safety Data Sheet.
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
Solumetrics. (n.d.). 1-PENTANE SULFONIC ACID, SODIUM SALT Safety Data Sheet. Retrieved from [Link]
Bioconjugate Chemistry. (2018, February 21). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Retrieved from [Link]
CPAChem. (2022, November 23). p-Toluenesulfonamide Safety Data Sheet.
orbitScience. (2018, July 30). 1-Pentane sulfonic acid, sodium salt monohydrate, HPLC grade Safety Data Sheet.
Santa Cruz Biotechnology. (n.d.). Sulfanilamide Safety Data Sheet.
Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]
CymitQuimica. (2024, December 19). Sulfonamide Safety Data Sheet.
Liu, D., et al. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]
Apollo Scientific. (2023, March 12). Pent-4-yn-1-amine hydrochloride Safety Data Sheet.
Pharmerica. (n.d.). Drug Disposal: Safe, Compliant, and Environmentally Sound Destruction of Pharmaceutical Waste. Retrieved from [Link]
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Periša, M., et al. (2013, December 15). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. Retrieved from [Link]
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
UBC Chemical and Biological Engineering. (n.d.). Waste Disposal. Retrieved from [Link]
Chen, Y., et al. (2016, May 15). Biodegradation of sulfonamide antibiotics in sludge. PubMed. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
Advanced Sensor Technologies, Inc. (n.d.). Chemical Compatibility. Retrieved from [Link]
MDPI. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]